molecular formula C7H4INO4 B1314527 5-Iodo-2-nitrobenzoic acid CAS No. 35674-28-3

5-Iodo-2-nitrobenzoic acid

Cat. No.: B1314527
CAS No.: 35674-28-3
M. Wt: 293.02 g/mol
InChI Key: RYOSQAPCAPOLCV-UHFFFAOYSA-N
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Description

5-Iodo-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4INO4 and its molecular weight is 293.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOSQAPCAPOLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548519
Record name 5-Iodo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35674-28-3
Record name 5-Iodo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Iodo-2-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. The document details the core reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and functional materials. Its synthesis is most commonly achieved through two principal pathways: the direct iodination of 2-nitrobenzoic acid and a multi-step process involving the Sandmeyer reaction of 5-amino-2-nitrobenzoic acid. This guide will explore the mechanistic underpinnings and practical execution of both methodologies.

Core Synthesis Pathways

Direct Electrophilic Iodination of 2-Nitrobenzoic Acid

The direct iodination of 2-nitrobenzoic acid represents the most straightforward approach to synthesizing the target compound. This method relies on the principles of electrophilic aromatic substitution. The nitro (-NO₂) and carboxylic acid (-COOH) groups are both electron-withdrawing and meta-directing. Consequently, the incoming electrophilic iodine species is directed to the C-5 position, which is meta to both existing substituents.

Reaction Mechanism:

The reaction proceeds through the generation of a potent electrophilic iodine species, often from the reaction of molecular iodine with an oxidizing agent in an acidic medium. This electrophile then attacks the electron-rich aromatic ring of 2-nitrobenzoic acid to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding this compound.

Experimental Workflow for Direct Iodination

start Start: 2-Nitrobenzoic Acid reagents Add I₂, Oxidizing Agent (e.g., HIO₃, H₂O₂), and H₂SO₄ start->reagents reaction Heat Reaction Mixture (e.g., 70-80°C) reagents->reaction quench Quench with Water/Ice reaction->quench filtration Filter Crude Product quench->filtration wash Wash with Na₂S₂O₃ (aq) and Water filtration->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product Product: this compound recrystallize->product cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 5-Amino-2-nitrobenzoic Acid 5-Amino-2-nitrobenzoic Acid Diazonium Salt Diazonium Salt 5-Amino-2-nitrobenzoic Acid->Diazonium Salt NaNO₂, H₂SO₄, 0-5°C This compound This compound Diazonium Salt->this compound KI, Heat

Spectroscopic Profile of 5-Iodo-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-2-nitrobenzoic acid, a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental spectra for this compound (CAS Numbers: 35674-28-3, 70331-81-6), this document presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the spectral data of analogous compounds, including 2-iodo-5-nitrobenzoic acid, 2-nitrobenzoic acid, and other substituted benzoic acids.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2 - 8.4d~2.0H-6
~8.0 - 8.2dd~8.5, 2.0H-4
~7.6 - 7.8d~8.5H-3
~11.0 - 13.0br s--COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~165-COOH
~150C-2
~145C-4
~135C-6
~130C-3
~125C-1
~90C-5

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group
~3200 - 2500O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1530, ~1350N-O stretch (Nitro group)
~1600, ~1475C=C stretch (Aromatic ring)
~850 - 800C-H bend (Aromatic ring)
~750C-I stretch

Sample Preparation: KBr pellet or Nujol mull

Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
293[M]⁺ (Molecular ion)
276[M-OH]⁺
247[M-NO₂]⁺
166[M-I]⁺
120[C₆H₄COOH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

  • If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.[1]

  • The final sample volume in the NMR tube should be around 4.5 cm in depth.[1]

2. Data Acquisition:

  • The NMR spectra are recorded on a spectrometer, for instance, a Bruker MR-500 spectrometer operating at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[2]

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2]

  • For routine ¹³C spectra of compounds up to approximately 350 Daltons, a 30° pulse with a 4-second acquisition time and no relaxation delay is recommended.[3]

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

  • Apply a drop of the solution onto a salt plate (e.g., KBr, NaCl).[4]

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

2. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

3. Data Acquisition:

  • Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.[5]

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6]

  • Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[6]

  • Ensure the final solution is free of any particulate matter by filtration if necessary.[6]

2. Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a heated probe or gas chromatography inlet.[7]

  • The sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]

  • A detector records the abundance of each ion, generating a mass spectrum.[7]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Solid Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Iodo-2-nitrobenzoic Acid and its Structural Significance

This compound is a halogenated nitroaromatic carboxylic acid. Its molecular framework, featuring a bulky iodine atom and a polar nitro group, suggests the potential for significant intermolecular interactions that dictate its solid-state architecture. Understanding the crystal structure of this compound is crucial for predicting its physicochemical properties, such as solubility, melting point, and stability, which are critical parameters in pharmaceutical development and materials science. The spatial arrangement of the functional groups can influence its reactivity and potential as a synthon in the design of more complex molecules.

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₄INO₄
Molecular Weight 293.02 g/mol
Appearance Yellow to brown solid
Melting Point 174 °C[1]
pKa (Predicted) 1.88 ± 0.25[1]

Experimental Protocols

This section details the standard methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of 2-iodobenzoic acid.

Materials:

  • 2-Iodobenzoic acid

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (95%)

  • Potassium Iodide (KI)

  • Deionized Water

Procedure:

  • In a well-ventilated fume hood, 2-iodobenzoic acid is carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • The reaction mixture is heated to approximately 135 °C and stirred for one hour.

  • After cooling, the mixture is poured over ice to precipitate the crude product.

  • The precipitate is collected by filtration and washed with cold water.

  • For purification, the crude solid is suspended in water and heated to 100 °C. A solution of potassium iodide in water with a few drops of sulfuric acid is added, and the mixture is heated for an additional hour.

  • The hot suspension is filtered to remove impurities, and the filtrate is allowed to cool, yielding the purified this compound as a solid. The product can be further purified by recrystallization.

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction studies. Slow evaporation is a widely used technique for growing crystals of organic compounds.

Procedure:

  • A saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or an ethanol/water mixture) at a slightly elevated temperature.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry (Exemplary Data)

As no definitive crystal structure has been published for this compound, the following tables present exemplary data based on typical values for similar organic compounds. This data serves to illustrate the type of information obtained from a crystal structure analysis.

Table 1: Exemplary Crystallographic Data

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 15.0
c (Å) 8.0
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 868
Z 4
Calculated Density (g/cm³) 2.24

Table 2: Selected Exemplary Bond Lengths and Angles

Bond/AngleExpected Length (Å) / Angle (°)
C-I ~2.10
C-N ~1.48
N-O ~1.22
C=O (Carboxylic Acid) ~1.21
C-O (Carboxylic Acid) ~1.32
O-C=O (Angle) ~123
C-N-O (Angle) ~118

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding and halogen bonding.

  • Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common packing motif for carboxylic acids.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming interactions with electron-rich atoms, particularly the oxygen atoms of the nitro group (I···O interactions). These interactions, along with other weaker C-H···O contacts, would likely link the hydrogen-bonded dimers into a more complex three-dimensional network. The interplay between the strong hydrogen bonds and the weaker, but significant, halogen bonds would be a key feature of the crystal structure.

Visualizations

The following diagrams illustrate the molecular structure, a potential key intermolecular interaction, and the general workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Caption: Potential hydrogen-bonded dimer motif.

workflow Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing (Unit Cell & Space Group) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_validation Data Validation & CIF structure_refinement->data_validation final_analysis Analysis of Molecular Geometry, Intermolecular Interactions, and Crystal Packing data_validation->final_analysis

Caption: General workflow for crystal structure analysis.

References

A Technical Guide to the Chemical Reactivity of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity of 5-Iodo-2-nitrobenzoic acid, a versatile trifunctional building block in modern organic synthesis. The strategic positioning of its three distinct functional groups—a carboxylic acid, a nitro group, and an iodine atom—offers a rich platform for selective chemical modifications. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire molecule, enhancing the acidity of the carboxyl group and activating the aryl iodide for various coupling reactions.

Physicochemical and Reactivity Data

The inherent properties of this compound dictate its behavior in chemical reactions. The predicted acid dissociation constant (pKa) indicates a strong carboxylic acid, a feature amplified by the inductive effect of the ortho-nitro group.

PropertyValueSource
CAS Number 35674-28-3[1]
Molecular Formula C₇H₄INO₄[2]
Molecular Weight 293.02 g/mol [2]
Appearance Yellow to brown solid[3]
Melting Point 174 °C[1]
pKa (Predicted) 1.88 ± 0.25[1][3]

Reactivity of Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, allowing for a high degree of controlled chemical modification.

G main This compound fg_cooh Carboxylic Acid (-COOH) main->fg_cooh Site 1 fg_no2 Nitro Group (-NO₂) main->fg_no2 Site 2 fg_i Iodo Group (-I) main->fg_i Site 3 react_cooh Esterification Amidation Reduction fg_cooh->react_cooh react_no2 Reduction to Amine (-NH₂) fg_no2->react_no2 react_i Cross-Coupling (Suzuki, Sonogashira, etc.) Nucleophilic Substitution fg_i->react_i

Caption: Overview of reactive sites on this compound.

The Carboxylic Acid Group (-COOH)

The carboxylic acid is a primary site for derivatization.[4] Its reactivity is typical of aromatic carboxylic acids, though its acidity is enhanced by the adjacent electron-withdrawing nitro group.[5] This group readily undergoes nucleophilic acyl substitution.[6]

Key Reactions:

  • Esterification: Conversion to esters is achieved through standard methods, such as reaction with an alcohol under acidic catalysis or via an acyl chloride intermediate.[4]

  • Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acyl chloride) and subsequently reacted with primary or secondary amines to form amides.[4][6]

  • Reduction: While resistant to mild reducing agents like sodium borohydride, the carboxyl group can be reduced to a primary alcohol using stronger agents like diborane (B₂H₆).[7]

G start Carboxylic Acid (R-COOH) acyl_chloride Acyl Chloride (R-COCl) start->acyl_chloride  SOCl₂ or (COCl)₂ ester Ester (R-COOR') acyl_chloride->ester  R'OH, Pyridine amide Amide (R-CONR'R'') acyl_chloride->amide  R'R''NH

Caption: Derivatization workflow for the carboxylic acid group.

The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its most significant and widely used transformation is its reduction to a primary amine (-NH₂).[5]

Key Reactions:

  • Reduction to Amine: This is a pivotal transformation that unlocks a vast array of subsequent chemical modifications.[5] The resulting aniline derivative is a key precursor for heterocycle synthesis, amide coupling, and diazotization reactions.[4] A variety of reducing agents can be employed, allowing for selectivity in the presence of other functional groups.[8][9]

    • Catalytic Hydrogenation: H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective.[9][10]

    • Metal/Acid Reduction: Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl) are commonly used.[9]

    • Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities.[10]

G start Aryl Nitro (Ar-NO₂) amine Aryl Amine (Ar-NH₂) start->amine Reduction (e.g., H₂/Pd-C, Fe/HCl) amide Amide (Ar-NHCOR) amine->amide Acylation diazonium Diazonium Salt (Ar-N₂⁺) amine->diazonium Diazotization heterocycle Heterocycles amine->heterocycle Cyclization G cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-R(L₂) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans:w->product:e  Ar-R ar_i Ar-I ar_i:e->pd2_complex:w  + Ar-I boronic R-B(OH)₂ (Suzuki) boronic:n->pd2_trans:s  + R-B(OH)₂ base Base base:n->pd2_trans:s Base

References

Solubility Profile of 5-Iodo-2-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Iodo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis and for the development of novel pharmaceutical agents. Its solubility in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore essential for its effective utilization.

This guide is intended to be a resource for researchers by providing a summary of the currently available information and, more importantly, by offering detailed methodologies to empower the scientific community to generate the necessary solubility data.

Quantitative Solubility Data

A comprehensive literature review did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data underscores the need for experimental determination to support ongoing and future research endeavors involving this compound.

For informational purposes and as a preliminary estimation, it is generally observed that compounds of this nature are soluble in many common organic solvents. However, the exact solubility can vary significantly based on the solvent's polarity, temperature, and other experimental conditions.

Experimental Protocol for Solubility Determination

To address the existing data gap, the following section provides a detailed and robust experimental protocol for determining the solubility of this compound in various organic solvents. The recommended approach is the isothermal shake-flask method, which is considered the gold standard for solubility measurement of solid compounds.

Principle

An excess amount of the solid this compound is equilibrated with a specific organic solvent at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is quantified to determine the solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) until the measured solubility remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • HPLC Method Development (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), optimized for good peak shape and retention time.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined from the UV spectrum of this compound (typically the λmax).

      • Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution based on the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_solution Prepare supersaturated solution (Excess this compound in solvent) start->prep_solution equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) prep_solution->equilibrate check_equilibrium Equilibrium Reached? equilibrate->check_equilibrium check_equilibrium->equilibrate No phase_separation Phase Separation (Settling or Centrifugation) check_equilibrium->phase_separation Yes filtration Filtration of Supernatant (e.g., 0.45 µm syringe filter) phase_separation->filtration quantification Quantification (e.g., HPLC-UV) filtration->quantification end End quantification->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to generate this crucial information. The detailed experimental protocol for the isothermal shake-flask method, coupled with the visualized workflow, offers a standardized approach to ensure the generation of accurate and reproducible data. The availability of such data will be invaluable for the advancement of research and development activities involving this compound. Researchers are encouraged to publish their findings to enrich the collective knowledge base.

Theoretical and Computational Insights into 5-Iodo-2-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Iodo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bulky iodo group and a strongly electron-withdrawing nitro group ortho to the carboxylic acid moiety, imparts distinct electronic and steric properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound, offering valuable insights for researchers in drug design and development. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages data from closely related analogs, primarily isomers of iodonitrobenzene and other substituted benzoic acids, to provide a foundational understanding of its molecular properties.

Physicochemical Properties

A foundational aspect of computational modeling is the understanding of the basic physicochemical properties of the molecule. These parameters are crucial for developing accurate models and for predicting the behavior of the compound in biological systems.

PropertyValueSource
CAS Number 35674-28-3[1]
Molecular Formula C7H4INO4[1]
Molecular Weight 293.02 g/mol [1]
Melting Point 174 °C[1]
Boiling Point 417.7±40.0 °C (Predicted)[1]
Density 2.156±0.06 g/cm³ (Predicted)[1]
pKa 1.88±0.25 (Predicted)[1]

Quantum Chemical Calculations: Unveiling Molecular Structure and Properties

Optimized Molecular Geometry

The molecular geometry of this compound can be predicted with high accuracy using DFT calculations. By analogy with ortho-iodonitrobenzene, significant steric hindrance between the adjacent nitro and iodo groups is expected, which may lead to out-of-plane distortions of these groups to relieve strain. The optimized geometrical parameters for o-, m-, and p-iodonitrobenzene, calculated at the B3LYP/6-311G(d,p) (other atoms)/3-21G* (Iodine) level of theory, are presented below as a proxy.[2]

Table 2.1: Calculated Geometrical Parameters of Iodonitrobenzene Isomers [2]

Parametero-iodonitrobenzenem-iodonitrobenzenep-iodonitrobenzene
Bond Lengths (Å)
C-I2.1082.1022.099
C-N1.4811.4791.478
N-O (avg)1.2221.2231.223
C-C (ring avg)1.3921.3911.390
Bond Angles (º)
C-C-I120.3119.9120.0
C-C-N118.9118.7118.6
O-N-O124.5124.2124.1
Vibrational Analysis

Vibrational spectroscopy, coupled with DFT calculations, provides a detailed picture of the molecular vibrational modes. The characteristic frequencies of the nitro (NO₂) and carboxylic acid (COOH) groups are of particular interest as they are sensitive to the local electronic and steric environment. The calculated and experimental vibrational frequencies for the NO₂ group in iodonitrobenzene isomers offer valuable comparative data.[2]

Table 2.2: Key Vibrational Frequencies (cm⁻¹) of Iodonitrobenzene Isomers [2]

Assignmento-iodonitrobenzene (Calculated/Experimental)m-iodonitrobenzene (Calculated/Experimental)p-iodonitrobenzene (Calculated/Experimental)
NO₂ asymmetric stretching1528 / 15301525 / 15281523 / 1525
NO₂ symmetric stretching1352 / 13551350 / 13521348 / 1350
NO₂ wagging735 / 738740 / 742745 / 748
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro group, making it susceptible to nucleophilic attack and reduction.[3]

Molecular Docking: Probing Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While no specific docking studies have been published for this compound, a general workflow can be outlined.

The electron-withdrawing nature of the nitro and iodo groups in this compound can influence its interaction with protein active sites through various non-covalent interactions, such as hydrogen bonding, halogen bonding, and electrostatic interactions.[3] The nitro group, in particular, can act as a hydrogen bond acceptor.

Experimental and Computational Protocols

The following sections detail the methodologies that would be employed for a thorough theoretical and computational investigation of this compound, based on established protocols for similar molecules.[2][4]

Quantum Chemical Calculations Protocol
  • Software: Gaussian 09 or a similar quantum chemistry package.[5]

  • Method: Density Functional Theory (DFT) with the B3LYP functional.[4][5]

  • Basis Set: A mixed basis set is often employed for molecules containing heavy atoms like iodine. For instance, the 6-311++G(d,p) basis set for C, H, N, and O atoms, and a larger basis set like LANL2DZ with effective core potential for the iodine atom.[2]

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to calculate vibrational frequencies.

    • HOMO-LUMO Analysis: To determine the frontier molecular orbital energies and distributions.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Molecular Docking Protocol
  • Software: AutoDock, Schrödinger's Glide, or similar molecular docking software.[6]

  • Target Selection: A relevant protein target is chosen based on the therapeutic area of interest. The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein.

  • Docking Simulation: The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

cluster_0 Computational Workflow mol_prep Molecule Preparation (this compound) dft_calc Quantum Calculations (DFT) - Geometry Optimization - Vibrational Analysis - HOMO/LUMO mol_prep->dft_calc docking Molecular Docking mol_prep->docking analysis Analysis of Results - Binding Affinity - Interaction Analysis dft_calc->analysis target_prep Target Protein Preparation (from PDB) target_prep->docking docking->analysis

Caption: A typical computational workflow for analyzing a small molecule.

cluster_1 Key Molecular Interactions cluster_interactions ligand This compound h_bond Hydrogen Bonding (COOH, NO2) ligand->h_bond halogen_bond Halogen Bonding (Iodo group) ligand->halogen_bond electrostatic Electrostatic Interactions (Nitro group) ligand->electrostatic receptor Protein Active Site h_bond->receptor halogen_bond->receptor electrostatic->receptor

Caption: Potential molecular interactions of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. By leveraging data and protocols from analogous compounds, we have outlined how quantum chemical calculations can elucidate its structural, electronic, and vibrational properties. Furthermore, a general workflow for molecular docking has been presented to guide the investigation of its potential interactions with biological targets. These computational approaches are invaluable tools for modern drug discovery, enabling researchers to make informed decisions and accelerate the development of new therapeutic agents. Further dedicated computational and experimental studies on this compound are warranted to validate and expand upon the foundational insights presented herein.

References

fundamental chemical characteristics of 5-Iodo-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical characteristics of 5-Iodo-2-nitrobenzoic acid, a key intermediate in various synthetic applications. This document outlines its physicochemical properties, spectral data, reactivity, and a detailed experimental protocol for its synthesis.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₄INO₄. Its structure incorporates an iodine atom and a nitro group on the benzoic acid framework, which significantly influence its chemical reactivity and potential applications.

Physicochemical Data

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₄INO₄[1][2][3][4][5]
Molecular Weight 293.02 g/mol [3][4][6]
Melting Point 174 °C
Appearance Yellow to brown solid
Predicted Boiling Point 417.7±40.0 °C
Predicted Density 2.156±0.06 g/cm³
Predicted pKa 1.88±0.25

Spectral Characteristics

The spectral data provides crucial information for the identification and characterization of this compound. Below is a summary of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these protons will be deshielded and appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carboxyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear between 120 and 150 ppm, with the carbon atoms attached to the iodine and nitro groups showing distinct chemical shifts due to their electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption peak around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one symmetric and one asymmetric, typically appearing around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹.

  • C-I stretch: A weaker absorption in the fingerprint region.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the iodine atom.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three main functional groups: the carboxylic acid, the nitro group, and the carbon-iodine bond.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to an acyl chloride. These transformations are fundamental for incorporating the 5-iodo-2-nitrophenyl moiety into larger molecules.[7]

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[7] This transformation is a key step in the synthesis of various heterocyclic compounds and other substituted anilines.

  • Carbon-Iodine Bond: The aryl iodide is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The C-I bond is relatively weak, making it a good leaving group in these catalytic cycles.[7]

The interplay of these functional groups makes this compound a valuable building block in medicinal chemistry and materials science.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Amino-5-iodobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium bisulfite (optional, for quenching excess iodine)

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of 2-amino-5-iodobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, dissolve an excess of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a significant amount of elemental iodine is present, a small amount of sodium bisulfite solution can be added to decolorize the mixture.

    • Collect the precipitated crude product by vacuum filtration and wash it with cold water.

    • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol-water, to obtain the final product as a crystalline solid.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification 2-Amino-5-iodobenzoic_acid 2-Amino-5-iodobenzoic acid Diazonium_Salt Diazonium Salt Intermediate 2-Amino-5-iodobenzoic_acid->Diazonium_Salt Reaction 5-Iodo-2-nitrobenzoic_acid_Crude Crude this compound Diazonium_Salt->5-Iodo-2-nitrobenzoic_acid_Crude Reaction NaNO2_HCl NaNO₂ / HCl (0-5 °C) NaNO2_HCl->Diazonium_Salt KI_Solution Potassium Iodide (KI) Solution KI_Solution->5-Iodo-2-nitrobenzoic_acid_Crude Purified_Product Purified this compound 5-Iodo-2-nitrobenzoic_acid_Crude->Purified_Product Purification Recrystallization Recrystallization Recrystallization->Purified_Product

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

General Reactivity Pathways of this compound

Reactivity_Pathways cluster_cooh Carboxylic Acid Reactions cluster_no2 Nitro Group Reactions cluster_iodine Aryl Iodide Reactions Start This compound Ester Ester Start->Ester Esterification (Alcohol, Acid catalyst) Amide Amide Start->Amide Amidation (Amine, Coupling agent) Acyl_Chloride Acyl Chloride Start->Acyl_Chloride Acyl Halogenation (SOCl₂, etc.) Amino Amino Derivative Start->Amino Reduction (e.g., SnCl₂, H₂/Pd) Suzuki Suzuki Coupling Product Start->Suzuki Suzuki Coupling (Boronic acid, Pd catalyst) Heck Heck Coupling Product Start->Heck Heck Coupling (Alkene, Pd catalyst) Sonogashira Sonogashira Coupling Product Start->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst)

Caption: A diagram illustrating the principal reactivity pathways of this compound based on its functional groups.

References

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-nitrobenzoic Acid via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 5-Iodo-2-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. This document details the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Nitration of 3-Iodobenzoic Acid

The synthesis of this compound is most effectively achieved through the electrophilic aromatic nitration of 3-Iodobenzoic acid. Direct iodination of 2-nitrobenzoic acid is synthetically challenging due to the deactivating and meta-directing nature of both the nitro (-NO2) and carboxylic acid (-COOH) groups, which would not favor substitution at the 5-position.

By starting with 3-Iodobenzoic acid, the regioselectivity of the nitration is controlled by the directing effects of the existing iodo and carboxyl substituents.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

  • Iodo Group (-I): A deactivating, ortho, para-directing group.

The nitration of 3-Iodobenzoic acid will thus direct the incoming electrophile, the nitronium ion (NO₂⁺), to positions ortho to the iodine atom (positions 2 and 4) and meta to the carboxylic acid group (position 5). The formation of the desired this compound isomer is a result of these combined directing influences.

Mechanism of Electrophilic Aromatic Nitration

The reaction proceeds via the classical electrophilic aromatic substitution mechanism, which involves three key steps.[1] This process is driven by the attack of the electron-rich aromatic ring on a potent electrophile.[1]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 3-Iodobenzoic acid ring attacks the nitronium ion. This step is rate-determining as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromaticity Restoration: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new nitro group. This restores the aromatic π-system, yielding the final product, this compound.[2][3]

EAS Mechanism Mechanism for the Nitration of 3-Iodobenzoic Acid cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Reactant 3-Iodobenzoic Acid H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Reactant->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product + H₂O H3O+ H₃O⁺

Mechanism for the Nitration of 3-Iodobenzoic Acid

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from 3-Iodobenzoic acid.

Safety Precautions: This procedure involves the use of concentrated and fuming acids, which are highly corrosive and toxic. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
3-Iodobenzoic Acid248.0210.0 g0.0403 molStarting Material
Fuming Nitric Acid (90%)63.0125 mL-Nitrating Agent, handle with caution
Concentrated Sulfuric Acid98.0825 mL-Catalyst, handle with caution
Crushed Ice/Deionized Water18.02~500 g / 500 mL-For reaction quenching and work-up
Ethanol46.07As needed-For recrystallization
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (25 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

  • Addition of Reactant: While stirring, slowly and portion-wise add 3-Iodobenzoic acid (10.0 g) to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (25 mL) to the dropping funnel.

  • Nitration: Add the fuming nitric acid dropwise to the stirred solution of 3-Iodobenzoic acid in sulfuric acid over a period of approximately 30-45 minutes. Meticulously control the rate of addition to keep the internal temperature of the reaction mixture below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and continue stirring for 2-3 hours.

  • Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 500 g of crushed ice with constant stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification: Purify the crude this compound by recrystallization from ethanol to yield the final product.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Experimental Workflow Experimental Workflow for Synthesis start Start dissolve 1. Dissolve 3-Iodobenzoic Acid in cold conc. H₂SO₄ start->dissolve add_nitric 2. Add fuming HNO₃ dropwise (maintain T < 10°C) dissolve->add_nitric react 3. Stir at room temperature (2-3 hours) add_nitric->react quench 4. Pour onto crushed ice to precipitate product react->quench filter 5. Isolate crude product via vacuum filtration quench->filter wash 6. Wash with cold H₂O until neutral filter->wash recrystallize 7. Purify by recrystallization from Ethanol wash->recrystallize dry 8. Dry product under vacuum recrystallize->dry characterize 9. Characterize product (MP, NMR, IR) dry->characterize end End characterize->end

Experimental Workflow for Synthesis

Quantitative Data

The following table summarizes typical data for the synthesis of this compound. Yields and purity are dependent on strict adherence to the experimental conditions.

ParameterValueReference/Notes
Product Name This compound
Molecular Formula C₇H₄INO₄
Molar Mass 293.02 g/mol [5]
Theoretical Yield 11.65 gBased on 10.0 g of 3-Iodobenzoic Acid
Typical Actual Yield 8.7 - 9.9 g (75-85%)Dependent on reaction scale and purification
Appearance Pale yellow to white crystalline solid
Melting Point (m.p.) 228-231 °CLiterature values may vary slightly

Spectroscopic data should be acquired to confirm the structure of the final product.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

References

physical and chemical properties of 5-Iodo-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-Iodo-2-nitrobenzoic acid. The information is curated for researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring an iodine atom and a nitro group on the benzoic acid backbone, makes it a compound of interest for various chemical syntheses and potentially for biological applications.

Physical Properties

The known physical properties of this compound are summarized in the table below. It is a solid at room temperature and has a distinct melting point.

PropertyValueSource
CAS Number 35674-28-3N/A
Molecular Formula C₇H₄INO₄N/A
Molecular Weight 293.02 g/mol N/A
Appearance Yellow to brown solid[1]
Melting Point 174 °C[1]
Boiling Point (Predicted) 417.7 ± 40.0 °C[1]
Density (Predicted) 2.156 ± 0.06 g/cm³[1]
pKa (Predicted) 1.88 ± 0.25[1]
Storage Temperature 2-8°C (protect from light)[1]
Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the iodine atom. The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid. The aromatic ring is deactivated towards electrophilic substitution due to the presence of the nitro and carboxyl groups. However, the iodine atom can participate in various coupling reactions, making this molecule a potentially useful building block in organic synthesis. The nitro group can also be reduced to an amine, opening up further avenues for derivatization.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from procedures for similar halogenated nitrobenzoic acids. A common strategy involves the diazotization of an appropriate amino-iodobenzoic acid precursor, followed by a Sandmeyer-type reaction. Alternatively, direct iodination of 2-nitrobenzoic acid could be explored, though the directing effects of the existing substituents would need to be carefully considered.

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis of this compound A Starting Material: 2-Amino-5-iodobenzoic acid B Diazotization (NaNO2, aq. H2SO4, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C D Nitration (e.g., with a nitrating agent) C->D Step 2 E This compound (Crude) D->E cluster_moa Hypothesized Cellular Impact A This compound (Enters Cell) B Nitroreductase (Enzyme) A->B Substrate C Reduction of Nitro Group B->C Catalyzes D Generation of Reactive Nitrogen Species C->D E Cellular Damage (e.g., DNA, proteins) D->E F Cytotoxicity / Antimicrobial Effect E->F

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2][3] This reaction, which was recognized with the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[1] 5-Iodo-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its coupling via the Suzuki-Miyaura reaction provides a direct route to 5-aryl-2-nitrobenzoic acids. These products are important intermediates for the synthesis of various complex molecules, including pharmaceuticals, after further transformations such as the reduction of the nitro group to an amine.

The presence of the iodo-substituent makes this substrate highly reactive in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to the corresponding bromo- or chloro-derivatives.[4] These application notes provide an overview, representative reaction conditions, and detailed protocols for utilizing this compound in Suzuki-Miyaura coupling reactions.

General Reaction Scheme

The Suzuki-Miyaura reaction between this compound and a generic arylboronic acid proceeds as follows:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 This compound c1 Pd Catalyst Base Solvent, Heat plus + r2 Arylboronic Acid (R-B(OH)₂) p1 5-Aryl-2-nitrobenzoic Acid c1->p1 plus2 + p2 Borate Salts

Caption: General scheme for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

While specific examples for this compound are not extensively documented, the following table summarizes typical conditions successfully employed for the Suzuki-Miyaura coupling of various aryl iodides. These serve as an excellent starting point for reaction optimization.

ParameterTypical Reagents & ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ / Ligand (1-5 mol%)PdCl₂(dppf) (1-5 mol%)Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and other Pd(0) or Pd(II) sources require an external phosphine ligand. The choice of catalyst and ligand is crucial for reaction efficiency.[1]
Ligand Triphenylphosphine (PPh₃)Tricyclohexylphosphine (PCy₃)Buchwald-type phosphine ligands (e.g., SPhos, XPhos)Electron-rich and bulky phosphine ligands often improve catalytic activity, especially for less reactive substrates.[5]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)The base is essential for activating the boronic acid to facilitate transmetalation.[2] K₃PO₄ is a versatile base for many Suzuki couplings.[6] The presence of the acidic carboxylic acid group on the substrate may require using at least one extra equivalent of base.
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1)Toluene / H₂ODMF / H₂OAcetonitrile / H₂OA biphasic solvent system with water is common, as it helps to dissolve the inorganic base and facilitate the reaction.[7] Anhydrous conditions can also be used, for example with KF as the base.[2]
Temperature Room Temperature to 110 °CAryl iodides are generally more reactive and can often be coupled at lower temperatures (e.g., 60-80 °C) compared to aryl bromides or chlorides.[4]
Reaction Time 2 - 24 hoursReaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

The following protocols provide a detailed methodology for performing the Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (a starting point of 80-90 °C is recommended).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. The product should precipitate. If it does not, proceed to extraction.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-aryl-2-nitrobenzoic acid.

Experimental Workflow Diagram

G start Reaction Setup (Add Reactants, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-90 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Acidify, Extract) monitor->workup Reaction Complete purify Purification (Chromatography / Recrystallization) workup->purify product Isolated Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura reaction.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Cycle oa_text Oxidative Addition re_text Reductive Elimination trans_text Transmetalation pd0 Pd(0)L₂ pdiih Ar-Pd(II)-I(L₂) pd0->pdiih pdiib Ar-Pd(II)-R(L₂) pdiih->pdiib pdiib->pd0 product Product (Ar-R) pdiib->product halide This compound (Ar-I) halide->pd0 boronic [R-B(OH)₃]⁻ boronic->pdiih base Base (e.g., K₂CO₃) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

5-Iodo-2-nitrobenzoic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of an iodo group, a nitro group, and a carboxylic acid moiety on the benzene ring offers multiple reactive sites for synthetic transformations. This versatility makes it an attractive starting material for the construction of complex molecular architectures, particularly those with significant biological activity. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large percentage of FDA-approved drugs featuring these structural motifs.[1] The unique electronic and steric properties imparted by the iodo and nitro groups of this compound can be leveraged to synthesize novel quinazolines, benzodiazepines, and other important heterocyclic systems with potential applications in drug discovery and development.[2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic frameworks. It is intended to be a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Key Synthetic Transformations and Applications

The synthetic utility of this compound stems from the reactivity of its three key functional groups:

  • The Nitro Group: The nitro group can be readily reduced to an amino group, a crucial transformation that opens up a plethora of cyclization reactions to form nitrogen-containing heterocycles. This reduction is typically the first step in the synthesis of quinazolines and benzodiazepines from this starting material.

  • The Iodo Group: The iodo group is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[4][5] This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • The Carboxylic Acid Group: The carboxylic acid functionality can be activated and reacted with amines or alcohols to form amides or esters, respectively. It is also a key participant in cyclization reactions that lead to the formation of lactam rings found in many bioactive heterocycles.

A primary application of this building block is in the synthesis of quinazolinones , a class of compounds known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] Notably, certain quinazolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-iodobenzoic Acid

This initial step involves the reduction of the nitro group to an amine, yielding a key intermediate for subsequent heterocycle synthesis.

Reaction Scheme:

Protocol_1 start This compound reagents SnCl2·2H2O Ethanol, Reflux start->reagents product 2-Amino-5-iodobenzoic acid reagents->product Protocol_2 start 2-Amino-5-iodobenzoic acid reagents Formamide 160-180 °C start->reagents product 6-Iodoquinazolin-4(3H)-one reagents->product Protocol_3 start 6-Iodoisatoic anhydride reagents α-Amino acid Glacial Acetic Acid, Microwave start->reagents product 7-Iodobenzodiazepine-2,5-dione reagents->product Protocol_4 start Methyl 2-amino-5-iodobenzoate reagents Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF start->reagents product Methyl 2-amino-5-(alkynyl)benzoate reagents->product PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediate Quinazolinone Quinazolinone-based PARP Inhibitor Quinazolinone->PARP1 inhibits

References

Applications of 5-Iodo-2-nitrobenzoic Acid in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Iodo-2-nitrobenzoic acid is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of medicinally important compounds. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring, provides a rich platform for diverse chemical transformations. This allows for the construction of complex heterocyclic scaffolds and other molecular architectures that are central to the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this compound, tailored for researchers, scientists, and drug development professionals.

Key Applications in Medicinal Chemistry

The strategic placement of the iodo, nitro, and carboxylic acid functionalities on the benzoic acid core makes this compound a valuable starting material in medicinal chemistry. The iodine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, while the nitro group can be readily reduced to an amine, facilitating the synthesis of a wide range of heterocyclic compounds. The carboxylic acid group provides a convenient handle for amide bond formation and other modifications.

Synthesis of Anticancer Agents

A significant application of this compound and its derivatives lies in the synthesis of potent anticancer agents, particularly inhibitors of key enzymes involved in cancer cell proliferation and survival.

a) PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.

Nitrobenzoic acid derivatives have been utilized in the synthesis of PARP inhibitors. For instance, a substituted 3-fluoro-5-nitrobenzoic acid was employed in an alternative synthetic route for the PARP inhibitor Rucaparib.[1] Furthermore, research has demonstrated that 2-aryl-5(6)-nitro-1H-benzimidazole derivatives exhibit potent PARP inhibitory activity. One such compound displayed an impressive IC50 value of 0.05 µM against PARP.[2] this compound serves as a key precursor for the synthesis of such benzimidazole-based PARP inhibitors. The general synthetic approach involves the reduction of the nitro group to an amine, followed by cyclization with an appropriate aldehyde to form the benzimidazole core. The iodo group can then be utilized in cross-coupling reactions to introduce further diversity.

b) Kinase Inhibitors:

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs. Iodo-substituted aromatic compounds are frequently used in the synthesis of kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] The iodine atom allows for the facile introduction of various aryl and heteroaryl groups via Suzuki or Heck coupling reactions, which is a common strategy in the design of kinase inhibitors. This compound can be envisioned as a starting material for the synthesis of quinazoline-based kinase inhibitors, where the nitro and carboxylic acid groups can be transformed to construct the quinazoline core.

Synthesis of Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Benzimidazole derivatives, which can be synthesized from this compound, are known to possess a broad spectrum of antimicrobial activities.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 2-Amino-5-iodobenzoic Acid

This protocol describes the reduction of the nitro group of this compound to an amine, a crucial step for the subsequent synthesis of heterocyclic compounds like benzimidazoles.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 5 equivalents) and ammonium chloride (catalytic amount, e.g., 0.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue with HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and then dissolve it in a saturated aqueous solution of sodium bicarbonate.

  • Filter the solution to remove any remaining impurities.

  • Re-precipitate the product by adding HCl to the filtrate.

  • Collect the purified 2-amino-5-iodobenzoic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of a 2-Aryl-6-iodo-1H-benzimidazole Derivative (General Procedure)

This protocol outlines the synthesis of a benzimidazole derivative from the corresponding diamine precursor, which can be obtained from this compound.

Materials:

  • 3-Amino-4-aminobenzoic acid derivative (starting from 2-amino-5-iodobenzoic acid after an additional functional group manipulation)

  • Aromatic aldehyde (1 equivalent)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-amino-4-aminobenzoic acid derivative (1 equivalent) and the aromatic aldehyde (1 equivalent) in DMF.

  • Add sodium metabisulfite (1.1 equivalents) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then with a cold non-polar solvent (e.g., hexane or diethyl ether).

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-6-iodo-1H-benzimidazole derivative.

Quantitative Data

The following table summarizes the biological activity of representative compounds that can be synthesized using methodologies involving nitro- and iodo-substituted benzoic acid derivatives.

Compound ClassTargetRepresentative CompoundIC50 ValueReference
Benzimidazole DerivativePARP2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole0.05 µM[2]
Quinazoline DerivativeVEGFR-2Compound 9c5.00 µM (HepG2)[3]
Quinazoline DerivativeEGFRCompound 9c5.25 µM (A549)[3]

Signaling Pathways and Experimental Workflows

The therapeutic effects of compounds derived from this compound are often mediated through the modulation of specific cellular signaling pathways.

PARP Inhibition and Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB can lead to BER Base Excision Repair (BER) PARP->BER mediates Cell_Survival Cell Survival BER->Cell_Survival leads to HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by HRR->Cell_Survival DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C DNA_DSB_C Double-Strand Break (DSB) PARP_C->DNA_DSB_C unrepaired SSBs lead to PARPi PARP Inhibitor PARPi->PARP_C inhibits HRR_C Defective HRR DNA_DSB_C->HRR_C cannot be repaired by Cell_Death Cell Death (Apoptosis) HRR_C->Cell_Death leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

General Synthetic Workflow for Benzimidazole-based PARP Inhibitors

The following diagram illustrates a general workflow for the synthesis of benzimidazole-based PARP inhibitors starting from this compound.

Synthetic_Workflow Start This compound Step1 Reduction of Nitro Group (e.g., Fe/NH4Cl) Start->Step1 Intermediate1 2-Amino-5-iodobenzoic acid Step1->Intermediate1 Step2 Further Functionalization (e.g., Nitration, Reduction) Intermediate1->Step2 Intermediate2 Substituted o-Phenylenediamine Step2->Intermediate2 Step3 Cyclization with Aldehyde (e.g., Na2S2O5) Intermediate2->Step3 Intermediate3 Iodo-substituted Benzimidazole Core Step3->Intermediate3 Step4 Suzuki/Heck Coupling (e.g., Pd catalyst, Boronic acid) Intermediate3->Step4 FinalProduct Bioactive Benzimidazole (e.g., PARP Inhibitor) Step4->FinalProduct

Caption: Synthetic workflow for bioactive benzimidazoles from this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features enable the efficient synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The protocols and workflows presented here provide a foundation for researchers to explore the full potential of this important chemical intermediate in the discovery and development of novel drugs. Further exploration of its applications is warranted to uncover new therapeutic opportunities.

References

protocol for Sonogashira coupling with 5-Iodo-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] Aryl iodides are particularly reactive substrates in this transformation, often allowing for milder reaction conditions compared to other aryl halides.[1]

This document provides a detailed protocol for the Sonogashira coupling of 5-iodo-2-nitrobenzoic acid. Due to the presence of the acidic carboxylic acid proton and the strongly electron-withdrawing nitro group, a direct coupling may be challenging. The acidic proton can interfere with the basic conditions of the reaction, and the electron-deficient nature of the aryl iodide can affect its reactivity. Therefore, a two-step procedure involving the protection of the carboxylic acid as a methyl ester is recommended for a more reliable and higher-yielding reaction.

The protocol first describes the esterification of this compound to methyl 5-iodo-2-nitrobenzoate, followed by the Sonogashira coupling of the resulting ester with a terminal alkyne. A subsequent deprotection step (saponification) can be performed to yield the desired 5-alkynyl-2-nitrobenzoic acid.

Experimental Protocols

Part 1: Esterification of this compound

This protocol describes the conversion of this compound to its corresponding methyl ester to protect the carboxylic acid functionality prior to the Sonogashira coupling reaction.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous methanol in a sufficient amount to dissolve the starting material (e.g., 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-iodo-2-nitrobenzoate. The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: Sonogashira Coupling of Methyl 5-iodo-2-nitrobenzoate

This protocol outlines the palladium/copper co-catalyzed Sonogashira coupling of methyl 5-iodo-2-nitrobenzoate with a terminal alkyne.

Materials:

  • Methyl 5-iodo-2-nitrobenzoate (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-iodo-2-nitrobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous solvent (THF or DMF) and the amine base (triethylamine or diisopropylethylamine).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C. The optimal temperature will depend on the specific alkyne used.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired methyl 5-(alkynyl)-2-nitrobenzoate.

Part 3: Saponification of the Ester (Optional)

To obtain the free carboxylic acid, the methyl ester can be hydrolyzed.

Materials:

  • Methyl 5-(alkynyl)-2-nitrobenzoate

  • Methanol or Tetrahydrofuran

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (aqueous solution)

  • Hydrochloric acid (1M)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the methyl ester in a mixture of methanol or THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5 - 3.0 eq).

  • Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 5-(alkynyl)-2-nitrobenzoic acid.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of various aryl iodides with electron-withdrawing groups, which can serve as a reference for optimizing the reaction with methyl 5-iodo-2-nitrobenzoate.

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-iodobenzoatePhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATHFRT4~95
2Methyl 4-iodobenzoate(Trimethylsilyl)acetylenePd(PPh₃)₄ (1.5)3DIPATolueneRT897
31-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2) / PPh₃ (4)2PiperidineDMF50492
41-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)2TEADMFRT299
53-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)4TEADMF50589

Mandatory Visualization

Sonogashira_Workflow cluster_prep Preparation cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection (Optional) esterification Esterification of This compound setup Reaction Setup: - Methyl 5-iodo-2-nitrobenzoate - Pd Catalyst & CuI - Base & Solvent (Inert Atmosphere) esterification->setup addition Add Terminal Alkyne setup->addition reaction Reaction (RT to 80°C) addition->reaction workup Work-up: - Dilution & Filtration - Aqueous Washes - Drying & Concentration reaction->workup purification Purification: Column Chromatography workup->purification product_ester Methyl 5-(alkynyl)-2-nitrobenzoate purification->product_ester saponification Saponification final_product 5-(alkynyl)-2-nitrobenzoic acid saponification->final_product start Start start->esterification product_ester->saponification

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd2_aryl alkyne H-C≡CR alkyne->cu_acetylide Base cuI CuI cuI->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 5-Iodo-2-nitrobenzoic acid. This versatile building block offers three key reactive sites for chemical modification: the carboxylic acid group, the aromatic iodide, and the nitro group. The following protocols detail common and powerful transformations at each of these sites, enabling the construction of complex molecular architectures relevant to drug discovery and development.

Key Synthetic Pathways

This compound serves as a versatile starting material for a variety of pharmaceutical intermediates. The primary synthetic routes involve functionalization of the carboxylic acid group (e.g., amide bond formation), palladium-catalyzed cross-coupling reactions at the iodo position, and reduction of the nitro group to an amine, which can then be used for the construction of heterocyclic systems like benzimidazoles.

G cluster_amide Amide Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Reduction & Cyclization start This compound amide N-Substituted-5-iodo-2-nitrobenzamide start->amide Amine, Coupling Agent suzuki 5-Aryl-2-nitrobenzoic acid start->suzuki Ar-B(OH)2, Pd Catalyst amino 2-Amino-5-iodobenzoic acid start->amino Reduction (e.g., H2, Pd/C) benzimidazole 6-Iodobenzimidazole Intermediate amino->benzimidazole Cyclization (e.g., with Aldehyde)

Caption: Synthetic routes from this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations described in the experimental protocols. Yields and reaction times are dependent on the specific substrates and conditions used.

Reaction Step Product Yield (%) Purity (%) Reaction Time (h)
Amide Coupling N-Benzyl-5-iodo-2-nitrobenzamide85-95>9512-16
Suzuki-Miyaura Coupling 5-(4-methylphenyl)-2-nitrobenzoic acid80-90>9712-24
Nitro Reduction 2-Amino-5-iodobenzoic acid85-95>984-6
Benzimidazole Formation 6-Iodo-2-phenyl-1H-benzimidazole75-85>958-12

Experimental Protocols

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes the synthesis of an N-substituted amide from this compound and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.2 M).

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-iodo-2-nitrobenzamide.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Reactants in DCM B 2. Cool to 0 °C A->B C 3. Add DIPEA and EDC B->C D 4. Stir at RT for 12-16h C->D E 5. Work-up and Extraction D->E F 6. Purify by Chromatography E->F

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a biaryl compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Add K₂CO₃ (3.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the 5-aryl-2-nitrobenzoic acid.

G Pd0 Pd(0)Ln ArPdILn Ar-Pd(II)-I(Ln) Pd0->ArPdILn Oxidative Addition ArI This compound ArI->ArPdILn ArPdArLn Ar-Pd(II)-Ar'(Ln) ArPdILn->ArPdArLn Transmetalation ArBOH2 Arylboronic acid ArBOH2->ArPdArLn Base Base (K2CO3) Base->ArPdArLn ArPdArLn->Pd0 Reductive Elimination Biaryl 5-Aryl-2-nitrobenzoic acid ArPdArLn->Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3: Nitro Group Reduction

This protocol describes the catalytic hydrogenation of this compound to 2-Amino-5-iodobenzoic acid.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-iodobenzoic acid, which is often pure enough for the next step or can be further purified by recrystallization.[1]

Protocol 4: Benzimidazole Formation

This protocol outlines the synthesis of a 6-iodobenzimidazole intermediate from 2-Amino-5-iodobenzoic acid. This is a two-step process involving the reduction of the carboxylic acid to an alcohol, followed by condensation with an aldehyde. A more direct approach involves the reaction with an aldehyde in the presence of an oxidizing agent. The following is a representative procedure for the condensation of the corresponding diamine with an aldehyde.

Step 4a: Reduction of 2-Amino-5-iodobenzoic acid to (2-amino-5-iodophenyl)methanol

Note: This reduction is a prerequisite for the subsequent cyclization with an aldehyde.

Materials:

  • 2-Amino-5-iodobenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Amino-5-iodobenzoic acid in anhydrous THF, slowly add a solution of BH₃·THF (or a suspension of LiAlH₄) at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 1 M NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield (2-amino-5-iodophenyl)methanol.

Step 4b: Condensation to form 6-Iodo-2-phenyl-1H-benzimidazole

Materials:

  • (2-amino-5-iodophenyl)methanol

  • Benzaldehyde

  • An oxidizing agent (e.g., Sodium metabisulfite, Na₂S₂O₅, or an iron catalyst)

  • Ethanol

Procedure:

  • Dissolve (2-amino-5-iodophenyl)methanol and benzaldehyde (1.0 eq) in ethanol.

  • Add the oxidizing agent (e.g., Na₂S₂O₅, 1.5 eq).

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography to give the desired 6-Iodo-2-phenyl-1H-benzimidazole.[2]

References

Application Note: High-Purity Determination of 5-Iodo-2-nitrobenzoic Acid Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-2-nitrobenzoic acid is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. The purity of this starting material is critical as it directly influences the yield, purity, and safety profile of the final products. Consequently, a robust and reliable analytical method for the accurate determination of its purity is essential for quality control in research, development, and manufacturing environments. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound purity. The described method is straightforward, reproducible, and provides excellent separation of the main component from potential process-related impurities and degradation products.

Materials and Methods

The analysis is performed using an HPLC system equipped with a UV detector. A C18 stationary phase is utilized for the separation, with a mobile phase composed of an organic solvent and acidified water to ensure the analyte is in its protonated form for optimal retention and peak shape.[1][2][3]

Table 1: HPLC Instrumentation and Consumables

ComponentSpecification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
ColumnC18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Data AcquisitionChromatography Data Station
SolventsAcetonitrile (HPLC Grade), Water (HPLC Grade)
ReagentsPhosphoric Acid (85%, ACS Grade)
GlasswareVolumetric flasks, pipettes
ConsumablesAutosampler vials, 0.45 µm syringe filters

Chromatographic Conditions

The selection of chromatographic conditions is based on methods developed for similar nitrobenzoic acid derivatives, which consistently employ a C18 column with an acetonitrile and acidified water mobile phase.[1][2][3][4] The acidic mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better retention and symmetric peak shapes.

Table 2: HPLC Method Parameters

ParameterCondition
Stationary PhaseC18 (150 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
ElutionIsocratic: 50% A / 50% B
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time15 minutes

Experimental Protocols

1. Mobile Phase Preparation

To prepare the aqueous component (Mobile Phase A), add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter both Mobile Phase A and acetonitrile (Mobile Phase B) separately through a 0.45 µm membrane filter to remove any particulate matter. The final mobile phase for the isocratic elution is prepared by mixing 500 mL of Mobile Phase A with 500 mL of Mobile Phase B.

2. Standard Solution Preparation (100 µg/mL)

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a 50:50 mixture of acetonitrile and water (diluent) and dilute to the mark. Sonicate the solution for 5 minutes to ensure complete dissolution.

3. Sample Solution Preparation (100 µg/mL)

Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve the sample in the diluent and dilute to the mark. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

4. HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation F Standard Injection B->F C Sample Solution Preparation G Sample Injection C->G E Blank Injection (Diluent) D->E E->F F->G H Peak Integration G->H I Purity Calculation H->I J Generate Report I->J

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The strategic placement of the iodo, nitro, and carboxylic acid groups allows for a diverse range of chemical modifications. Derivatization of the carboxylic acid group is a common and critical step to produce esters and amides, which can serve as key intermediates for more complex molecules, protect the acidic functionality, or modulate the physicochemical properties of the parent compound.[1] These derivatives are often precursors for the synthesis of heterocyclic systems and are utilized in cross-coupling reactions where the aryl iodide can participate. This document provides detailed protocols for the esterification and amidation of this compound, targeting researchers in drug discovery and chemical development.

Methods of Derivatization

The carboxylic acid group of this compound can be readily converted into a variety of derivatives. The two most common and synthetically useful transformations are esterification and amidation.

Esterification

Esterification is the process of converting a carboxylic acid into an ester. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The reaction is typically driven to completion by using an excess of the alcohol, which also often serves as the solvent.

The mechanism involves:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

  • Elimination of water: The protonated hydroxyl group departs as a water molecule.[2]

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]

Amide Formation (Amidation)

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction is fundamental in peptide synthesis and medicinal chemistry, as the amide bond is present in a vast number of biologically active molecules.[3][4] Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[5]

Common strategies for activation include:

  • Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] The resulting acyl chloride readily reacts with an amine.[3]

  • Use of Coupling Reagents: A wide variety of coupling reagents are available that generate a highly active intermediate in situ. These reagents are widely used in peptide chemistry and include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3][5][6] These reactions are often performed in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[5]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves when performing these experiments. All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl 5-Iodo-2-nitrobenzoate via Fischer Esterification

This protocol describes the conversion of this compound to its methyl ester using methanol and a sulfuric acid catalyst.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 eq).[2]

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.[2]

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 5-Iodo-2-nitrobenzoate.[2]

  • Purification: The crude product can be purified further by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel if necessary.[2]

Protocol 2: Synthesis of an Amide Derivative via HATU Coupling

This protocol outlines a general procedure for coupling this compound with a generic primary or secondary amine (R¹R²NH) using HATU as the coupling agent and a non-nucleophilic base.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and the chosen amine (1.1 eq).[6]

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM.

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add DIPEA or TEA (2.0-3.0 eq) to the stirring solution.[5][6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Quantitative Data Summary

The following table summarizes representative data for the derivatization of substituted benzoic acids. Actual yields and purity for this compound derivatives may vary based on reaction scale and specific conditions.

Derivative TypeMethodKey ReagentsTypical Yield (%)Typical Purity (%)Analytical Method
Methyl Ester Fischer EsterificationMeOH, H₂SO₄ (cat.)85 - 95>98NMR, LC-MS
Ethyl Ester Fischer EsterificationEtOH, H₂SO₄ (cat.)80 - 90>98NMR, LC-MS
N-Benzyl Amide Amide CouplingBenzylamine, HATU, DIPEA75 - 90>97NMR, LC-MS, HPLC
Morpholine Amide Amide CouplingMorpholine, EDC, HOBt70 - 85>97NMR, LC-MS, HPLC

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the esterification and amidation protocols described above.

Esterification_Workflow Start This compound + Anhydrous Alcohol AddCatalyst Add Acid Catalyst (e.g., H₂SO₄) Start->AddCatalyst Reflux Heat to Reflux (4-6 hours) AddCatalyst->Reflux Workup Cool & Remove Alcohol Reflux->Workup Extraction Dissolve in EtOAc Wash with H₂O, NaHCO₃, Brine Workup->Extraction Purify Dry, Concentrate & Purify (Recrystallization) Extraction->Purify Product Final Ester Product Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Amidation_Workflow Start This compound + Amine + Coupling Reagent AddSolvent Dissolve in Anhydrous Solvent (DMF) Start->AddSolvent AddBase Cool to 0°C Add Base (DIPEA) AddSolvent->AddBase React Stir at Room Temp (2-4 hours) AddBase->React Workup Dilute with EtOAc Wash with HCl, NaHCO₃, Brine React->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for Amide Formation using a Coupling Reagent.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-nitrobenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features an aryl iodide, a functional group primed for palladium-catalyzed cross-coupling reactions, along with an electron-withdrawing nitro group and a carboxylic acid moiety. These features allow for the strategic and efficient construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura coupling, Heck-Mizoroki reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The resulting products, substituted 2-nitrobenzoic acids, are precursors to a wide range of pharmacologically relevant scaffolds, including anti-inflammatory agents and kinase inhibitors.[3][4][5]

General Considerations for Cross-Coupling Reactions

The reactivity of this compound is influenced by its substituents:

  • Aryl Iodide: The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[6]

  • Nitro Group: As a strong electron-withdrawing group, it activates the aryl iodide towards oxidative addition.

  • Carboxylic Acid Group: This acidic proton requires careful consideration of the base used. Strong bases will deprotonate the carboxylic acid, which can affect the substrate's solubility and potentially coordinate with the catalyst. In many cases, the reaction proceeds with the carboxylate salt. For base-sensitive substrates, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) may be considered.

Logical Workflow for Synthesis Diversification

The following diagram illustrates how this compound can serve as a central hub for generating diverse chemical entities through various palladium-catalyzed cross-coupling reactions.

sub This compound suzuki_prod 5-Aryl-2-nitrobenzoic Acid (Biaryl Scaffolds) sub->suzuki_prod Suzuki Coupling + R-B(OH)₂ heck_prod 5-(Alkenyl)-2-nitrobenzoic Acid (Styrenyl Scaffolds) sub->heck_prod Heck Reaction + Alkene sono_prod 5-(Alkynyl)-2-nitrobenzoic Acid (Arylalkyne Scaffolds) sub->sono_prod Sonogashira Coupling + Alkyne buch_prod 5-(Amino)-2-nitrobenzoic Acid (Aniline Scaffolds) sub->buch_prod Buchwald-Hartwig + Amine cluster_workflow General Experimental Workflow prep 1. Reagent Preparation (Flask, Substrate, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep->inert solvent 3. Add Degassed Solvents & Coupling Partner inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Quench & Work-up (Extraction, Washing) react->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-I(Ln) pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-R(Ln) pd2_oxid->pd2_trans Transmetalation (Suzuki, Sonogashira) or Carbopalladation (Heck) pd2_trans->pd0 Reductive Elimination product Product (Ar-R) aryl_halide Ar-I (this compound) coupling_partner Coupling Partner (R-M)

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Iodo-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and chemical industries. Two primary synthetic routes are presented and compared to provide a comprehensive guide for selecting the most appropriate method for industrial use.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of the iodo, nitro, and carboxylic acid functionalities allows for diverse chemical modifications, making it a versatile precursor for complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant industrial interest.

Comparative Analysis of Synthetic Routes

Two plausible routes for the large-scale synthesis of this compound are outlined below: direct iodination of 2-nitrobenzoic acid (Route A) and a Sandmeyer reaction starting from 2-amino-5-nitrobenzoic acid (Route C).

ParameterRoute A: Direct Iodination of 2-Nitrobenzoic AcidRoute C: Sandmeyer Reaction of 2-Amino-5-nitrobenzoic Acid
Starting Material 2-Nitrobenzoic Acid2-Amino-5-nitrobenzoic Acid
Key Reagents Iodic acid, Sulfuric acid, Acetic anhydride, Acetic acidSodium nitrite, Hydrochloric acid, Potassium iodide
Number of Steps 12 (Diazotization and Iodination)
Reported Yield Moderate (e.g., 40% for nitrobenzene)[1]Good to Excellent (e.g., ~75% for similar anilines)[2]
Purity of Crude Product Variable, may require extensive purificationGenerally high
Industrial Feasibility Feasible but may have lower yield for this specific substrate.Well-established and scalable reaction.
Safety Considerations Use of strong acids and oxidizing agents.Handling of potentially unstable diazonium salts.

Experimental Protocols

Route A: Direct Iodination of 2-Nitrobenzoic Acid

This protocol is adapted from a general method for the iodination of deactivated aromatic compounds.[1]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • 2-Nitrobenzoic acid

  • Iodic acid (HIO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium sulfite (Na₂SO₃) solution (aqueous)

  • Deionized water

Procedure:

  • Reaction Setup: In a clean and dry jacketed reactor, charge glacial acetic acid and acetic anhydride.

  • Dissolution of Starting Material: Add 2-nitrobenzoic acid to the solvent mixture and stir until fully dissolved.

  • Addition of Iodinating Agent: Add iodic acid to the solution.

  • Acid Addition: Cool the reactor to 10-15°C. Slowly add concentrated sulfuric acid via the addition funnel, maintaining the internal temperature below 20°C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Quenching: Upon completion, cool the reaction mixture to 10°C and carefully pour it into a separate vessel containing a stirred solution of ice and water.

  • Work-up: Add an aqueous solution of sodium sulfite to the quenched mixture to reduce any excess iodine.

  • Isolation: The crude this compound will precipitate. Isolate the solid by filtration.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at a suitable temperature.

Route C: Sandmeyer Reaction of 2-Amino-5-nitrobenzoic Acid

This route involves the diazotization of 2-amino-5-nitrobenzoic acid followed by treatment with potassium iodide.

Part 1: Synthesis of 2-Amino-5-nitrobenzoic Acid

A common method for the synthesis of the starting material, 2-amino-5-nitrobenzoic acid, involves the nitration of N-acetylanthranilic acid followed by hydrolysis.[3]

Part 2: Sandmeyer Reaction

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and two addition funnels

  • Heating/cooling circulator

  • Filtration unit

  • Vacuum oven

  • 2-Amino-5-nitrobenzoic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Amine Suspension: In a jacketed reactor, suspend 2-amino-5-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold amine suspension over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will show a blue-black color).

  • Iodination: In a separate vessel, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Isolation: The product, this compound, will precipitate. Collect the solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Industrial Scale Purification

For large-scale production, the crude this compound obtained from either route will likely require further purification to meet the stringent requirements for pharmaceutical applications.

Recrystallization:

Recrystallization is a common and effective method for purifying benzoic acid derivatives.[4][5]

  • Solvent Selection: A suitable solvent or solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol-water mixtures or toluene.

  • Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.

  • Decolorization: If colored impurities are present, activated carbon can be added to the hot solution.

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities and the activated carbon.

  • Crystallization: The filtrate is allowed to cool slowly to induce crystallization of the pure product.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Distillation/Sublimation:

For some benzoic acid derivatives, purification by distillation or sublimation under reduced pressure can be an effective method, particularly for removing non-volatile impurities.[6][7]

Visualized Workflows

G Workflow for Large-Scale Synthesis of this compound cluster_0 Route A: Direct Iodination cluster_1 Route C: Sandmeyer Reaction cluster_2 Purification A1 Dissolution of 2-Nitrobenzoic Acid A2 Iodination Reaction (HIO₃, H₂SO₄) A1->A2 A3 Quenching (Ice/Water) A2->A3 A4 Work-up (Na₂SO₃) A3->A4 A5 Isolation (Filtration) A4->A5 P1 Crude this compound A5->P1 Crude Product C1 Diazotization of 2-Amino-5-nitrobenzoic Acid C2 Iodination with KI C1->C2 C3 Isolation (Filtration) C2->C3 C3->P1 Crude Product P2 Recrystallization P1->P2 P3 Drying P2->P3 P4 Pure Product P3->P4

Caption: Comparative workflow for the synthesis of this compound.

Caption: Detailed workflow for the Sandmeyer reaction route.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Iodo-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodo-2-nitrobenzoic acid. Our aim is to address common challenges and side reactions encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the direct electrophilic iodination of 2-nitrobenzoic acid. This reaction typically employs molecular iodine (I₂) in the presence of an oxidizing agent and a strong acid, such as sulfuric acid. The oxidizing agent, for instance, nitric acid or hydrogen peroxide, is crucial for generating the electrophilic iodine species required for the substitution reaction.

Q2: What are the primary side reactions to be aware of during the synthesis?

The primary side reactions in the synthesis of this compound are the formation of isomeric byproducts due to the directing effects of the substituents on the benzene ring. The nitro group (-NO₂) is a meta-director, while the carboxylic acid group (-COOH) is also a meta-director. This leads to the potential formation of other iodo-2-nitrobenzoic acid isomers. Additionally, incomplete reactions can leave unreacted 2-nitrobenzoic acid in the final product mixture.

Q3: How can I minimize the formation of isomeric byproducts?

Controlling the reaction conditions is key to minimizing the formation of unwanted isomers. This includes careful management of temperature, reaction time, and the stoichiometry of the reagents. Using a well-defined experimental protocol and ensuring the purity of the starting materials can significantly improve the regioselectivity of the iodination.

Q4: What are the recommended purification methods for this compound?

The most common and effective method for purifying crude this compound is recrystallization.[1] Suitable solvent systems for recrystallization often include aqueous ethanol or acetic acid. The choice of solvent will depend on the impurity profile of the crude product. It is often beneficial to wash the crude product with a solution of sodium thiosulfate to remove any residual iodine before recrystallization.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality of starting materials (2-nitrobenzoic acid, iodine, or oxidizing agent).- Inefficient generation of the electrophilic iodine species.- Ensure the reaction is stirred vigorously and heated for the recommended duration as per the protocol.- Use pure, dry reagents. Moisture can inhibit the reaction.- Confirm the appropriate concentration and stoichiometry of the oxidizing agent and sulfuric acid.
Formation of Multiple Spots on TLC (Indicating Impurities) - Formation of isomeric byproducts (e.g., 3-iodo-2-nitrobenzoic acid).- Presence of unreacted 2-nitrobenzoic acid.- Over-iodination leading to di-iodinated products (less common under controlled conditions).- Optimize reaction conditions (temperature, time) to favor the formation of the desired 5-iodo isomer.- Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product via recrystallization to separate the desired product from isomers and starting material.
Product is Colored (Yellow/Brown) - Presence of residual iodine.- Wash the crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears before proceeding with purification.
Difficulty in Isolating the Product - Product remains dissolved in the reaction mixture or purification solvent.- If the product is in an aqueous acidic solution, precipitation can often be induced by pouring the reaction mixture over ice.- When recrystallizing, ensure the solution is sufficiently cooled to allow for maximum crystal formation. Seeding with a small crystal of the pure product can also be beneficial.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Nitrobenzoic acid

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) or another suitable oxidizing agent

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzoic acid in concentrated sulfuric acid.

  • Add molecular iodine to the solution.

  • Slowly add the oxidizing agent (e.g., concentrated nitric acid) dropwise to the stirred mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • To remove any unreacted iodine, wash the crude solid with a saturated aqueous solution of sodium thiosulfate.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow: this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Reaction Work-up (Quenching & Precipitation) reaction_monitoring->workup Reaction Complete check_conditions Check Reaction Time, Temperature & Reagents reaction_monitoring->check_conditions Incomplete Reaction isolation Isolate Crude Product workup->isolation low_yield Low Yield? isolation->low_yield purification Purify by Recrystallization final_product Obtain Pure this compound purification->final_product low_yield->check_conditions Yes impurities Impurities Detected? low_yield->impurities No check_conditions->start Adjust & Restart optimize_purification Optimize Recrystallization (Solvent, Temperature) impurities->optimize_purification Yes colored_product Colored Product? impurities->colored_product No optimize_purification->purification colored_product->purification No thiosulfate_wash Wash with Sodium Thiosulfate colored_product->thiosulfate_wash Yes thiosulfate_wash->purification

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Iodo-2-nitrobenzoic acid from its isomeric byproducts.

Troubleshooting Guide

Purification of this compound can be challenging due to the co-precipitation of structurally similar isomers. The following table outlines common issues, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Broad Melting Point Range After Recrystallization Presence of isomeric impurities, most commonly 3-Iodo-2-nitrobenzoic acid.1. Solvent System Optimization: Experiment with mixed solvent systems for recrystallization. A combination of a good solvent (e.g., ethanol, acetic acid) and a poor solvent (e.g., water) can enhance the differential solubility between isomers. 2. Fractional Crystallization: Perform a multi-step crystallization. Collect the initial crystals, which should be enriched in the less soluble isomer, and re-crystallize the mother liquor to recover more of the target compound. 3. Chromatographic Purification: If recrystallization is ineffective, utilize preparative High-Performance Liquid Chromatography (HPLC) for separation.
Low Recovery After Recrystallization The target compound has significant solubility in the cold solvent. The volume of the solvent used was excessive.1. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cooling Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals and prevents premature precipitation of the desired product. 3. Solvent Selection: Test alternative solvents in which the target compound has a steeper solubility curve (i.e., high solubility when hot, very low when cold).
Oily Precipitate Instead of Crystals The melting point of the solute is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point.1. Change Solvent: Select a solvent with a lower boiling point. 2. Reduce Impurity Load: Perform a preliminary purification step, such as a wash with a solvent that selectively dissolves some of the impurities, before recrystallization.
Co-elution of Isomers in HPLC Inadequate mobile phase composition or stationary phase.1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. The addition of an acid (e.g., phosphoric acid, formic acid) can improve peak shape and resolution. 2. Change Stationary Phase: If a standard C18 column does not provide sufficient resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic positional isomers. 3. Gradient Elution: Employ a gradient elution method to improve the separation of closely eluting peaks.

Physicochemical Properties of this compound and Potential Isomeric Byproducts

Understanding the physical properties of the target compound and its likely impurities is crucial for developing an effective purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₇H₄INO₄293.02174Yellow to brown solid[1]
3-Iodo-2-nitrobenzoic acidC₇H₄INO₄293.02~207-212Solid
2-Iodo-3-nitrobenzoic acidC₇H₄INO₄293.02207-212Solid[2]
2-Iodo-5-nitrobenzoic acidC₇H₄INO₄293.02197-198Brown solid[3]

Note: The properties of some isomers are not well-documented and may vary between suppliers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts when synthesizing this compound?

A1: The formation of isomeric byproducts largely depends on the synthetic route.

  • Nitration of 2-Iodobenzoic Acid: The nitro group is a meta-director, while the iodo group is an ortho-, para-director. Nitration of 2-iodobenzoic acid will likely yield a mixture of isomers, including 2-Iodo-3-nitrobenzoic acid and 2-Iodo-5-nitrobenzoic acid, in addition to the desired this compound (which is the same as 2-Iodo-5-nitrobenzoic acid).[4]

  • Iodination of 2-Nitrobenzoic Acid: The carboxylic acid and nitro groups are both meta-directing. Therefore, iodination of 2-nitrobenzoic acid is expected to favor substitution at the 5-position to yield this compound. However, other isomers can still be formed as minor byproducts.

Based on syntheses of analogous compounds, 3-Iodo-2-nitrobenzoic acid is another potential and challenging-to-separate byproduct.

Q2: Which solvent is best for the recrystallization of this compound?

A2: There is no single "best" solvent, and the optimal choice may depend on the specific impurities present. A good starting point is to use a solvent in which the desired compound is highly soluble when hot and poorly soluble when cold.

  • Acetic Acid: Acetic acid is often a good solvent for recrystallizing aromatic carboxylic acids.[5]

  • Ethanol/Water: A mixture of ethanol and water can be very effective. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Upon slow cooling, the purified product should crystallize. The solubility of related nitrobenzoic acids is high in ethanol and low in water.[6]

  • Water: Some sources suggest that impure 2-iodo-5-nitrobenzoic acid can be purified by boiling in water followed by hot filtration.[3]

It is recommended to perform small-scale solvent screening to identify the most effective system for your specific crude product.

Q3: My compound still appears impure after multiple recrystallizations. What should I do?

A3: If recrystallization fails to yield a product of sufficient purity, chromatographic methods are the next logical step.

  • Column Chromatography: While potentially challenging due to the polarity of the compounds, silica gel column chromatography with an appropriate solvent system (e.g., a mixture of hexane, ethyl acetate, and acetic acid) may provide some separation.

  • Preparative HPLC: This is the most powerful technique for separating difficult-to-resolve isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered with an acid like phosphoric or formic acid, is a good starting point.[7]

Q4: How can I monitor the purity of my this compound during the purification process?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the number of components in your mixture and to track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC provides quantitative information about the purity of your sample and the relative amounts of any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and detect the presence of isomeric impurities by identifying unique signals corresponding to the different substitution patterns.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Preparative HPLC for Isomer Separation

This is a starting point for method development. The exact conditions will need to be optimized for your specific system and sample.

  • Column: C18, ≥10 µm particle size, appropriate dimensions for the amount of material to be purified.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Elution: A gradient from a lower to a higher percentage of Mobile Phase B is recommended to effectively separate isomers. A shallow gradient will likely be required.

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV, monitor at a wavelength where all isomers have significant absorbance (e.g., ~254 nm).[7]

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

Procedure:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Perform an analytical-scale injection to determine the retention times of the components and optimize the gradient.

  • Perform preparative-scale injections, collecting the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure_Product Impure Product Purity_Check1->Impure_Product Impure Prep_HPLC Preparative HPLC Impure_Product->Prep_HPLC Purity_Check2 Purity Check (HPLC) Prep_HPLC->Purity_Check2 Purity_Check2->Pure_Product Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product After Recrystallization Broad_MP Broad Melting Point? Start->Broad_MP Low_Yield Low Yield? Broad_MP->Low_Yield No Optimize_Solvent Optimize Recrystallization Solvent/Technique Broad_MP->Optimize_Solvent Yes Minimize_Solvent Minimize Solvent Volume & Optimize Cooling Low_Yield->Minimize_Solvent Yes End Pure Product Low_Yield->End No Consider_HPLC Consider Preparative HPLC Optimize_Solvent->Consider_HPLC Still Impure Consider_HPLC->End Minimize_Solvent->End

Caption: A troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-2-nitrobenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your reaction outcomes and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most direct and commonly employed method is the electrophilic iodination of 2-nitrobenzoic acid. The electron-withdrawing nitro group at the 2-position directs the incoming electrophile (iodine) to the 5-position (meta-position), leading to the desired product. This method is generally preferred over multi-step syntheses for its efficiency.

Q2: What kind of yield can I expect from the synthesis of this compound?

A2: The yield can vary significantly based on the specific reagents, reaction conditions, and purification methods used. With an optimized protocol, yields can be high, potentially exceeding 80%. However, factors such as incomplete reaction, side product formation, and losses during purification can lower the effective yield.

Q3: What are the critical safety precautions to take during this synthesis?

A3: It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction involves the use of strong acids (like sulfuric acid) and oxidizing agents, which are corrosive and can cause severe burns. Iodine can cause skin and respiratory irritation. Always handle these chemicals with care and have appropriate spill kits available.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-nitrobenzoic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress using TLC until the starting material is no longer visible.
Suboptimal Reagents: The quality of the reagents, such as the iodinating agent or the acid catalyst, can significantly impact the yield.Solution: Ensure all reagents are pure and anhydrous, if necessary. Use a reliable source for your chemicals.
Poor Iodinating Agent: The chosen iodinating agent may not be effective enough for the deactivated aromatic ring.Solution: Consider using a more reactive iodinating system, such as iodine in the presence of a strong oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-Iodosuccinimide (NIS) in sulfuric acid.
Formation of Side Products Formation of Isomers: While the 5-iodo isomer is the major product, small amounts of other isomers may form.Solution: Optimize the reaction temperature. Lower temperatures often favor the formation of the desired isomer. Purify the crude product carefully using recrystallization.
Di-iodination: In some cases, a second iodine atom may be added to the aromatic ring.Solution: Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent in portions can also help to control the reaction and minimize di-iodination.
Difficulty in Product Purification Oiling Out During Recrystallization: The product may separate as an oil instead of crystallizing if the solution is too concentrated or cooled too quickly.Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool slowly. Seeding with a pure crystal of the product can also induce crystallization.
Product is Discolored: The final product may have a yellow or brown tint due to the presence of residual iodine or other impurities.Solution: Wash the crude product with a solution of sodium thiosulfate to remove any unreacted iodine. For further purification, you can treat the recrystallization solution with activated charcoal to remove colored impurities.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound via direct iodination of 2-nitrobenzoic acid.

ParameterValueNotes
Starting Material 2-Nitrobenzoic AcidEnsure high purity for best results.
Iodinating Agent N-Iodosuccinimide (NIS)A reliable and easy-to-handle iodinating agent.
Solvent/Catalyst Concentrated Sulfuric AcidActs as both a solvent and a catalyst.
Reaction Temperature 0-25 °CLower temperatures can improve selectivity.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Work-up Quenching with ice waterPrecipitates the crude product.
Purification Recrystallization (e.g., from ethanol/water)To obtain the pure product.
Expected Yield >80%Under optimized conditions.

Experimental Protocols

Synthesis of this compound via Direct Iodination

This protocol details the synthesis of this compound from 2-nitrobenzoic acid using N-Iodosuccinimide (NIS) in concentrated sulfuric acid.

Materials:

  • 2-Nitrobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Sodium thiosulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-nitrobenzoic acid to concentrated sulfuric acid while stirring. Continue stirring until the solid is completely dissolved.

  • Addition of Iodinating Agent: Once the solution is cooled to 0-5 °C, add N-Iodosuccinimide (NIS) in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice with stirring. A precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the solid with cold deionized water. To remove any residual iodine, wash the solid with a 5% aqueous solution of sodium thiosulfate, followed by another wash with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound. Dry the purified crystals under vacuum.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 2-Nitrobenzoic Acid in conc. H2SO4 at 0-5 °C start->dissolve add_nis Add N-Iodosuccinimide (NIS) in portions dissolve->add_nis react Stir at Room Temperature (2-4 hours) add_nis->react quench Pour onto Ice-Water react->quench filter Filter Crude Product quench->filter wash Wash with Water and Sodium Thiosulfate Solution filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield? start->low_yield impurities Impurities Present? purification_issue Purification Issues? low_yield->impurities No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes impurities->purification_issue No recrystallize Recrystallize Carefully impurities->recrystallize Yes slow_cooling Cool Recrystallization Solution Slowly purification_issue->slow_cooling Yes optimize_conditions Increase Reaction Time or Temperature check_reagents->optimize_conditions change_iodinating_agent Use Stronger Iodinating Agent optimize_conditions->change_iodinating_agent charcoal Use Activated Charcoal for Discoloration recrystallize->charcoal na2s2o3_wash Wash with Sodium Thiosulfate to Remove Iodine charcoal->na2s2o3_wash add_solvent Add More Solvent if Oiling Out slow_cooling->add_solvent seed_crystal Use a Seed Crystal add_solvent->seed_crystal

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Iodo-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving 5-iodo-2-nitrobenzoic acid and its derivatives. The question-and-answer format directly addresses common issues encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a this compound derivative is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in the Suzuki coupling of this compound derivatives can stem from several factors. This substrate is electronically deficient due to the nitro group, which should facilitate oxidative addition; therefore, other steps in the catalytic cycle are likely the source of the problem.[1]

Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient substrates, more electron-rich and bulky ligands are often more effective. Consider screening catalysts such as PdCl₂(dppf) or using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[1]

    • Catalyst Quality: Ensure your palladium source and ligands are not degraded. Use fresh reagents and store them under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, which is a less active form of the catalyst.[1]

  • Base Selection and Solubility:

    • Base Strength: The choice of base is critical for activating the boronic acid for transmetalation.[2][3] If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃, which are often more effective, especially with challenging substrates.[1][4]

    • Aqueous Conditions: The presence of water can be crucial for the activity of inorganic bases like carbonates and phosphates.[1][5] Ensure your solvent system includes a proportion of water (e.g., dioxane/water or THF/water mixtures).[1]

  • Solvent and Temperature Optimization:

    • Solvent Choice: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often in combination with water.[1][6][7][8] Ensure your substrates are soluble in the chosen solvent system.

    • Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C, especially when using high-boiling point solvents like dioxane or DMF.[1]

  • Reagent Purity and Inert Atmosphere:

    • Reagent Quality: Ensure the purity of your this compound derivative, boronic acid, and other reagents.

    • Degassing: Thoroughly degas the reaction mixture before adding the catalyst to prevent oxygen from deactivating the catalyst and promoting side reactions like homocoupling.[1] This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

Q2: I am observing significant side products, such as dehalogenation of the this compound and homocoupling of the boronic acid. How can I minimize these?

A2: The formation of dehalogenation (replacement of iodine with hydrogen) and boronic acid homocoupling products are common side reactions in Suzuki couplings.

Minimizing Dehalogenation:

  • Mechanism: Dehalogenation often occurs via the formation of a palladium-hydride species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water. This palladium-hydride can then participate in reductive elimination with the aryl group.[9]

  • Troubleshooting:

    • Choice of Base: Avoid strong bases that can act as hydride donors, such as alkoxides (e.g., NaOEt, KOtBu). Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally less prone to causing dehalogenation.[5]

    • Ligand Selection: The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Bulky, electron-rich ligands can often favor the desired reaction pathway.

    • Thorough Degassing: As mentioned previously, removing oxygen is crucial.

Minimizing Boronic Acid Homocoupling:

  • Mechanism: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.

  • Troubleshooting:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Use of Pre-catalysts: Using well-defined Pd(0) pre-catalysts can sometimes reduce the amount of Pd(II) present at the start of the reaction.

Q3: The carboxylic acid group in my this compound seems to be causing issues. How should I manage this?

A3: The acidic proton of the carboxylic acid can react with the base, potentially complicating the reaction.

Strategies:

  • Choice of Base: Use a base that is strong enough to facilitate the Suzuki coupling but does not cause unwanted side reactions with the carboxylic acid. Inorganic bases like K₂CO₃ or K₃PO₄ are often suitable. The amount of base may need to be adjusted to account for the acidic proton.

  • Esterification: If the free carboxylic acid proves to be problematic, consider converting it to an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. The ester group is generally more tolerant of the reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed. The coupling of amides and esters has been demonstrated to be feasible under specific conditions.[10][11]

  • In-situ Salt Formation: The carboxylic acid will likely form a carboxylate salt in the presence of the base. This can affect its solubility and potentially its electronic properties. Ensure the chosen solvent system can accommodate the salt.

Data Presentation: Optimizing Reaction Conditions

Table 1: Recommended Catalyst Systems for Electron-Deficient Aryl Iodides

Palladium SourceLigandTypical Loading (mol%)Comments
Pd(OAc)₂SPhos1-3Generally effective for challenging substrates.[1]
Pd₂(dba)₃XPhos1-3Bulky ligand, good for sterically hindered substrates.
PdCl₂(dppf)-2-5A common and often effective pre-catalyst.[1]
Pd(PPh₃)₄-3-5Can be effective, but often less so than systems with bulky, electron-rich ligands for this substrate type.

Table 2: Comparison of Bases for Suzuki Coupling

BaseEquivalentsCommon SolventsTemperature (°C)Comments
K₃PO₄2.0 - 3.0Dioxane/H₂O, THF/H₂O80 - 110Often a reliable choice for challenging substrates.[2][3]
Cs₂CO₃2.0 - 3.0Dioxane/H₂O, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates.[1][4]
K₂CO₃2.0 - 3.0Toluene/EtOH/H₂O, THF/H₂O80 - 110A standard, milder base.[4][8]
Na₂CO₃2.0 - 3.0Toluene/H₂O, EtOH/H₂O80 - 100A cost-effective and often effective base.[4]

Table 3: Common Solvents for Suzuki Coupling

Solvent SystemRatio (v/v)Comments
1,4-Dioxane / H₂O4:1 to 10:1A very common and effective solvent system.[3][6]
Toluene / EtOH / H₂OVariousGood for substrates with varying polarities.
DMF / H₂OVariousHigh boiling point, can be useful for sluggish reactions.
THF / H₂O4:1 to 10:1Another widely used ether-based solvent system.[7]

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound:

This protocol is a general starting point and should be optimized for specific boronic acids and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))

  • Ligand (e.g., SPhos (4 mol%))

  • Base (e.g., K₃PO₄ (3.0 equiv))

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • In a separate vial, weigh the palladium source and ligand, and dissolve them in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed: Low or No Conversion catalyst Check Catalyst System start->catalyst base Evaluate Base and Solubility catalyst->base sub_catalyst1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Check catalyst quality (freshness) catalyst->sub_catalyst2 conditions Optimize Reaction Conditions base->conditions sub_base1 Switch to stronger/more soluble base (K3PO4, Cs2CO3) base->sub_base1 sub_base2 Ensure aqueous conditions base->sub_base2 reagents Verify Reagent Quality and Inert Atmosphere conditions->reagents sub_conditions1 Increase temperature (100-120 °C) conditions->sub_conditions1 sub_conditions2 Screen different solvents conditions->sub_conditions2 success Successful Coupling reagents->success sub_reagents1 Thoroughly degas mixture reagents->sub_reagents1 sub_reagents2 Confirm purity of starting materials reagents->sub_reagents2

Caption: Troubleshooting workflow for failed Suzuki coupling.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-I pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L2-Ar' pd2_complex->biaryl_pd_complex transmetalation transmetalation Transmetalation biaryl_pd_complex->pd0 reductive_elimination product Ar-Ar' (Product) biaryl_pd_complex->product reductive_elimination Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)2 borate [Ar'-B(OH)3]- boronic_acid->borate base_activation Base (e.g., K3PO4) base_activation->borate borate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Competing Side Reactions

Side_Reactions cluster_dehalogenation Dehalogenation Pathway cluster_homocoupling Homocoupling Pathway main_cycle Desired Suzuki Coupling homocoupling Boronic Acid Homocoupling dehalogenation Dehalogenation start Ar-Pd(II)L2-I start->main_cycle start->dehalogenation pd_hydride [H-Pd(II)L2-I] start->pd_hydride + [H] source (base, solvent) dehalogenated_product Ar-H pd_hydride->dehalogenated_product Reductive Elimination pd2_species Pd(II) species homocoupled_product Ar'-Ar' pd2_species->homocoupled_product + 2 Ar'-B(OH)2 + O2

Caption: Potential side reactions in Suzuki coupling.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Iodo-2-nitrobenzoic Acid Amidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 5-Iodo-2-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the amidation of this compound?

A1: The amidation of this compound can be challenging due to the electronic and steric effects of its substituents. The electron-withdrawing nature of the ortho-nitro group can decrease the nucleophilicity of the carboxylate, making activation more difficult. Steric hindrance from the bulky iodo and nitro groups can also impede the approach of the amine to the activated carboxylic acid intermediate.

Q2: Which coupling reagents are recommended for the amidation of this compound?

A2: Common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be effective. For more challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary to achieve good yields. The choice of reagent will depend on the nucleophilicity and steric bulk of the amine being used.

Q3: My amidation reaction is showing low to no yield. What are the likely causes and how can I troubleshoot this?

A3: Low or no yield in the amidation of this compound can stem from several factors:

  • Incomplete activation of the carboxylic acid: The electron-withdrawing nitro group can make the carboxylic acid less reactive. Consider using a more powerful coupling reagent like HATU or converting the carboxylic acid to the more reactive acyl chloride.

  • Poor nucleophilicity of the amine: If you are using an electronically deficient or sterically hindered amine, the reaction may be slow. Increasing the reaction temperature or using a stronger base might help.

  • Suboptimal reaction conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. The choice of solvent and base is also critical; polar aprotic solvents like DMF or DCM are generally preferred, and a non-nucleophilic base such as DIPEA is recommended.

Q4: I am observing significant side products in my reaction. What are they and how can I minimize them?

A4: A common side reaction with carbodiimide coupling agents is the formation of an N-acylurea byproduct, which is unreactive and can complicate purification. The addition of HOBt or HOAt can help to suppress this side reaction by forming a more stable active ester intermediate. Another potential side reaction is the reduction of the nitro group, especially if harsh reducing agents are present. Ensure that the reaction conditions are compatible with the nitro functionality.

Q5: What is the best way to purify the 5-Iodo-2-nitrobenzamide product?

A5: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. For solid products, recrystallization from a suitable solvent system can also be a good purification method.

Troubleshooting Guide

Issue 1: Low Yield
Symptom Possible Cause Recommended Solution
Starting material remains, low product formation.Incomplete activation of this compound.- Use a more potent coupling reagent (e.g., HATU).- Increase the equivalents of the coupling reagent and additive.- Convert the carboxylic acid to the acyl chloride prior to reaction with the amine.
Starting material consumed, but desired product yield is low.Poor nucleophilicity of the amine or steric hindrance.- Increase the reaction temperature.- Prolong the reaction time.- Use a less sterically hindered base.
Reaction is sluggish and does not go to completion.Suboptimal reaction conditions.- Ensure all solvents and reagents are anhydrous.- Switch to a higher boiling point solvent like DMF.- Optimize the base and its stoichiometry.
Issue 2: Side Product Formation
Symptom Possible Cause Recommended Solution
Presence of a major byproduct with a similar polarity to the product.Formation of N-acylurea with carbodiimide reagents.- Add HOBt or HOAt to the reaction mixture.- Use a phosphonium- or uronium-based coupling reagent (e.g., PyBOP, HATU).
Observation of products with a reduced nitro group.Incompatible reaction conditions leading to reduction of the nitro group.- Avoid harsh reducing agents or conditions.- If a reduction is unavoidable, consider protecting the nitro group, though this adds synthetic steps.

Data Presentation: Amidation of a Halogenated Benzoic Acid Analogue

Amine Product Reaction Time (h) Yield (%)
BenzylamineN-benzyl-3-fluoro-5-iodobenzamide1285
Aniline3-fluoro-5-iodo-N-phenylbenzamide1878
Morpholine(3-fluoro-5-iodophenyl)(morpholino)methanone1292
tert-ButylamineN-tert-butyl-3-fluoro-5-iodobenzamide2465

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add the amine (1.1 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent: Add N,N'-Diisopropylethylamine (DIPEA) (2.5 equiv) followed by the slow, portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using HATU for Challenging Substrates
  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.2 equiv) to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated LiCl solution (to remove DMF), followed by 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Acyl Chloride Formation and Amidation
  • Acyl Chloride Synthesis: In a fume hood, carefully add thionyl chloride (SOCl₂) (2.0 equiv) to this compound (1.0 equiv) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added. Heat the mixture to reflux for 1-2 hours.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting 5-iodo-2-nitrobenzoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of the amine (1.1 equiv) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equiv) in DCM.

  • Reaction and Workup: Stir the reaction at room temperature until completion (monitor by TLC). Then, proceed with an aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_amine Add Amine and Additive (e.g., HOBt) start->add_amine cool Cool to 0 °C add_amine->cool add_coupling Add Base (DIPEA) and Coupling Agent (e.g., EDC) cool->add_coupling stir Stir at Room Temperature (12-24h) add_coupling->stir quench Aqueous Workup (Acid/Base Washes) stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify end Isolated Amide Product purify->end

Caption: General experimental workflow for the amidation of this compound.

troubleshooting_logic start Low Amide Yield? incomplete_activation Incomplete Carboxylic Acid Activation? start->incomplete_activation Yes amine_issue Poor Amine Nucleophilicity or Steric Hindrance? start->amine_issue No incomplete_activation->amine_issue No solution1 Use stronger coupling agent (HATU) or convert to acyl chloride. incomplete_activation->solution1 Yes conditions_issue Suboptimal Reaction Conditions? amine_issue->conditions_issue No solution2 Increase temperature or prolong reaction time. amine_issue->solution2 Yes solution3 Ensure anhydrous conditions. Optimize solvent and base. conditions_issue->solution3 Yes success Improved Yield solution1->success solution2->success solution3->success

Caption: Troubleshooting logic for addressing low yield in amidation reactions.

preventing decarboxylation of 5-Iodo-2-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodo-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted decarboxylation of this versatile reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with this compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For this compound, this is a significant issue as it leads to the formation of the unwanted byproduct, 1-iodo-4-nitrobenzene. This side reaction reduces the yield of the desired product and complicates the purification process. The presence of the electron-withdrawing nitro group ortho to the carboxylic acid makes the compound particularly susceptible to decarboxylation, especially under certain reaction conditions.

Q2: What are the primary factors that induce the decarboxylation of this compound?

A2: The main factors that can promote the decarboxylation of this compound include:

  • Elevated Temperatures: High reaction temperatures are the most significant contributor to decarboxylation. Many cross-coupling reactions are traditionally carried out at temperatures exceeding 80-100 °C, which can be sufficient to induce the loss of CO₂.

  • Strongly Acidic or Basic Conditions: Both acidic and basic environments can catalyze the decarboxylation process.

  • Presence of Metal Catalysts: Certain transition metals, particularly copper, have been known to facilitate decarboxylation reactions. While palladium is the standard for many cross-coupling reactions, the reaction conditions as a whole can contribute to this side reaction.

  • Extended Reaction Times: Prolonged exposure to conditions that favor decarboxylation will naturally lead to a greater extent of this unwanted side reaction.

Q3: Are there "safe" temperature ranges to minimize decarboxylation?

A3: While a precise decarboxylation temperature for this compound is not definitively established in the literature, it is a general principle that lower reaction temperatures are always preferable. Many palladium-catalyzed cross-coupling reactions can now be performed at or near room temperature with the appropriate choice of catalyst and ligands. It is advisable to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. If heating is necessary, it should be carefully controlled and monitored, ideally not exceeding 80 °C.

Q4: How does the choice of solvent affect the risk of decarboxylation?

A4: The solvent can influence the rate of decarboxylation. Protic solvents, particularly in the presence of acid or base, can facilitate proton transfer steps that may be part of the decarboxylation mechanism. Aprotic solvents are generally preferred for reactions where decarboxylation is a concern.

Troubleshooting Guides

This section provides a structured approach to troubleshooting and preventing unintended decarboxylation of this compound in your reactions.

Issue 1: Significant formation of 1-iodo-4-nitrobenzene byproduct.

This is a clear indication that decarboxylation is occurring. Follow this logical workflow to address the issue.

G start Problem: Decarboxylation Observed temp Reduce Reaction Temperature start->temp catalyst Optimize Catalyst System temp->catalyst If decarboxylation persists success Problem Solved temp->success If successful protect Protect the Carboxylic Acid catalyst->protect If still problematic catalyst->success If successful esterify Esterify Carboxylic Acid protect->esterify hydrolyze Hydrolyze Ester Post-Reaction esterify->hydrolyze hydrolyze->success

Caption: Troubleshooting workflow for preventing decarboxylation.

Step 1: Reduce Reaction Temperature

  • Action: Lower the reaction temperature. Aim for room temperature if possible.

  • Rationale: Heat is the primary driver of decarboxylation. Many modern catalyst systems are highly active at lower temperatures.

  • Tip: If the reaction is too slow at room temperature, try incremental increases (e.g., to 40 °C, then 60 °C) to find a balance between reaction rate and byproduct formation.

Step 2: Optimize the Catalyst System

  • Action: Switch to a more active, low-temperature catalyst system.

  • Rationale: The use of highly active palladium precatalysts with sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphine ligands like SPhos, XPhos) can significantly increase reaction rates at lower temperatures, making elevated temperatures unnecessary.

  • Tip: Screen a few different modern palladium catalysts and ligands to find the optimal combination for your specific reaction (e.g., Suzuki, Heck, etc.).

Step 3: Protect the Carboxylic Acid Group

  • Action: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before performing the reaction.

  • Rationale: Esterification of the carboxylic acid effectively "protects" it from decarboxylation. The ester is stable under most cross-coupling conditions. After the desired reaction is complete, the ester can be hydrolyzed back to the carboxylic acid.

  • Tip: This is a very robust strategy if lower temperatures and catalyst optimization are not sufficient.

Experimental Protocols

Protocol 1: Low-Temperature Suzuki-Miyaura Coupling

This protocol provides a general method for Suzuki-Miyaura coupling of this compound at a reduced temperature to minimize decarboxylation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent and degas. A->B C Add Pd catalyst and ligand. B->C D Stir at low temperature (e.g., RT to 50°C). C->D E Monitor reaction by TLC or LC-MS. D->E F Quench, extract, and dry. E->F G Purify by chromatography. F->G

Caption: Experimental workflow for a low-temperature Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in the reaction solvent and add it to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protecting Group Strategy (Esterification-Coupling-Hydrolysis)

This two-step approach is a reliable method to completely avoid decarboxylation during high-temperature reactions.

G A Step 1: Esterification (e.g., Fischer esterification) B Isolate Methyl 5-iodo-2-nitrobenzoate A->B C Step 2: Cross-Coupling Reaction (e.g., Suzuki, Heck, etc.) B->C D Isolate Coupled Ester Product C->D E Step 3: Hydrolysis (e.g., with LiOH or NaOH) D->E F Isolate Final Carboxylic Acid Product E->F

Caption: Workflow for the protecting group strategy.

Step 1: Esterification (Example with Methanol)

  • Materials: this compound, Methanol (large excess), Sulfuric acid (catalytic).

  • Procedure:

    • Dissolve this compound in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the mixture, neutralize the acid, and remove the excess methanol.

    • Extract the methyl 5-iodo-2-nitrobenzoate with an organic solvent, wash, dry, and concentrate. Purify if necessary.

Step 2: Cross-Coupling Reaction

  • Perform the desired cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on the resulting methyl 5-iodo-2-nitrobenzoate using standard literature procedures. Since the carboxylic acid is protected, higher temperatures can be used without the risk of decarboxylation.

Step 3: Hydrolysis

  • Materials: Coupled ester product, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), THF/Water or similar solvent system.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an excess of LiOH or NaOH.

    • Stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

    • Filter or extract the final product, wash, and dry.

Quantitative Data Summary

While specific comparative data for this compound is scarce, the following table illustrates the expected impact of temperature on the yield of cross-coupling reactions for analogous electron-deficient aryl halides.

Reaction TypeStandard Conditions (High Temp.)Low-Temperature ConditionsProtecting Group Strategy
Target Product Yield Moderate to Low (due to decarboxylation)HighHigh
1-iodo-4-nitrobenzene Yield SignificantMinimal to NoneNone
Typical Temperature 80 - 120 °CRoom Temp. - 60 °C80 - 120 °C (coupling step)

This technical support center provides a comprehensive guide to understanding and preventing the decarboxylation of this compound. By carefully controlling reaction conditions, selecting appropriate catalyst systems, or employing a protecting group strategy, researchers can significantly improve the yield and purity of their desired products.

stability issues of 5-Iodo-2-nitrobenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 5-Iodo-2-nitrobenzoic acid?

For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it under an inert atmosphere and protect it from light, especially if long-term storage is required.

Q2: What are the potential degradation pathways for this compound?

Based on its functional groups (carboxylic acid, nitro group, and iodo group), this compound may be susceptible to several degradation pathways:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain catalytic conditions.

  • Nucleophilic substitution of the iodo group: The iodine atom may be displaced by nucleophiles, especially under basic conditions or in the presence of certain catalysts.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce degradation.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

While specific data is unavailable, the stability of this compound in aqueous solutions is expected to be pH-dependent. In basic solutions, the carboxylate salt will form, which may influence its reactivity. Strongly basic conditions could promote the nucleophilic substitution of the iodo group. Acidic conditions might influence the electronic properties of the aromatic ring and potentially affect the stability of the nitro group.

Q4: Is this compound sensitive to light?

Yes, compounds containing nitroaromatic functionalities can be light-sensitive.[3] It is recommended to protect solutions of this compound from light to prevent potential photodegradation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed during chromatographic analysis of a solution of this compound.

  • Possible Cause: The compound may be degrading in the solvent or under the analytical conditions.

    • Solution: Prepare fresh solutions and analyze them promptly. Investigate the compatibility of the solvent with this compound. Consider using a different solvent or adjusting the pH of the mobile phase if using HPLC. Protect the sample from light and elevated temperatures.

  • Possible Cause: The solvent or glassware may be contaminated.

    • Solution: Use high-purity solvents and ensure all glassware is scrupulously clean.

Issue 2: The concentration of this compound in a stock solution decreases over time.

  • Possible Cause: The compound is unstable in the chosen solvent under the storage conditions.

    • Solution: Refer to the qualitative stability table below and consider switching to a more suitable solvent. Store the solution at a lower temperature and protect it from light. If possible, prepare fresh solutions before use.

Data Presentation

Table 1: Qualitative Predicted Stability of this compound in Different Solvents and Conditions

Solvent ClassExamplesPredicted StabilityRationale and Potential Degradation
Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodGood general stability, but check for specific reactivity.
Polar Protic Methanol, Ethanol, WaterFair to ModeratePotential for esterification with alcohol solvents, especially under acidic conditions. pH-dependent stability in water.
Non-Polar Toluene, HexaneGoodLower solubility may limit reactivity, but generally stable.
Acidic (pH < 4) Dilute HClFairPotential for acid-catalyzed reactions.
Basic (pH > 8) Dilute NaOHPoor to FairIncreased risk of nucleophilic substitution of the iodo group.
Light Exposure N/APoorAromatic nitro compounds can be photolabile.
Elevated Temp. N/APoorRisk of thermal decomposition, including decarboxylation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm) for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC-UV) to quantify the remaining this compound and detect any degradation products.

Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol outlines a method for determining the solubility of this compound in a specific solvent.

  • Equilibrium Setup: Add an excess amount of solid this compound to a sealed flask containing the solvent of interest.

  • Agitation: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After agitation, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantitative Analysis: Accurately dilute the filtered solution and determine the concentration of this compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizations

cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Stock Solution (1 mg/mL in Acetonitrile) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze quantify Quantify Parent Compound and Degradants analyze->quantify cluster_pathway Potential Degradation Pathway: Nitro Group Reduction parent This compound nitroso 5-Iodo-2-nitrosobenzoic acid parent->nitroso +2e-, +2H+ hydroxylamine 5-Iodo-2-(hydroxylamino)benzoic acid nitroso->hydroxylamine +2e-, +2H+ amino 5-Iodo-2-aminobenzoic acid (5-Iodoanthranilic acid) hydroxylamine->amino +2e-, +2H+ cluster_troubleshooting Troubleshooting Guide: Unexpected Chromatographic Peaks start Unexpected Peaks in Chromatogram check_degradation Is the sample degraded? start->check_degradation check_contamination Is there contamination? check_degradation->check_contamination No solution_degradation Prepare fresh sample. Protect from light/heat. Check solvent compatibility. check_degradation->solution_degradation Yes solution_contamination Use high-purity solvents. Clean glassware and instrument. check_contamination->solution_contamination Yes

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-iodo-2-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The choice of cross-coupling reaction—Suzuki-Miyaura, Heck, or Sonogashira—depends on the desired final product.

  • Suzuki-Miyaura coupling is ideal for forming a new carbon-carbon single bond with an aryl or vinyl boronic acid/ester. Given the electron-withdrawing nature of the nitro group on your substrate, which can facilitate the oxidative addition step, the Suzuki-Miyaura reaction is a highly viable option.[1]

  • The Heck reaction is used to form a carbon-carbon bond between your aryl iodide and an alkene, resulting in a substituted alkene.[2][3][4]

  • The Sonogashira coupling is employed to create a carbon-carbon bond between the aryl iodide and a terminal alkyne.[5][6][7]

Each of these reactions can be successfully performed with the appropriate choice of catalyst and reaction conditions.

Q2: What are the main challenges when working with this compound in cross-coupling reactions?

A2: The primary challenges arise from the two functional groups on the aromatic ring:

  • The Nitro Group (-NO₂): While the electron-withdrawing nature of the nitro group can activate the C-I bond towards oxidative addition, it can also be reduced under certain reaction conditions or act as a leaving group in what is known as a denitrative coupling.[8] Careful selection of a mild base and reaction temperature is crucial.

  • The Carboxylic Acid Group (-COOH): The acidic proton of the carboxylic acid can react with the basic reagents required for the coupling reaction, potentially neutralizing the base and inhibiting the catalytic cycle. It can also coordinate to the palladium catalyst. Therefore, the choice of base is critical to ensure it is strong enough to facilitate the catalytic cycle but not so strong as to cause undesirable side reactions with the carboxylic acid.

Q3: Which type of palladium catalyst is generally recommended?

A3: Palladium(II) pre-catalysts such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are commonly used in conjunction with a phosphine or N-heterocyclic carbene (NHC) ligand.[6] Alternatively, pre-formed palladium(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective. For challenging substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands are often employed.

Q4: How do I choose the right ligand for my reaction?

A4: Ligand selection is critical for stabilizing the palladium catalyst and modulating its reactivity.

  • For Suzuki-Miyaura coupling of electron-deficient aryl halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos are often highly effective.[8]

  • In Heck reactions , common ligands include triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃).

  • For Sonogashira couplings , ligands like triphenylphosphine (PPh₃) or Xantphos are frequently used. Copper-free Sonogashira reactions often benefit from bulky, electron-rich ligands.

Q5: What is the role of the base, and which one should I use?

A5: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and in neutralizing the HX generated in Heck and Sonogashira couplings.[9] For this compound, a careful choice is necessary to avoid deprotonating the carboxylic acid in a way that inhibits the reaction.

  • Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and often provide good yields.[9]

  • For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.

  • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used in Heck and Sonogashira reactions.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Inactive Catalyst Ensure you are using a high-quality palladium source and ligand. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is occurring. Consider adding a small amount of a reducing agent if necessary. For challenging reactions, switch to a more active, pre-formed catalyst or a palladacycle.
Catalyst Poisoning The nitro group or impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are pure and dry. Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst.
Inappropriate Base The chosen base may not be strong enough to facilitate the catalytic cycle or may be reacting preferentially with the carboxylic acid. Screen a variety of bases with different strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Low Reaction Temperature Cross-coupling reactions often require heating. If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C intervals) while monitoring for product formation and potential decomposition.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider using a co-solvent system (e.g., dioxane/water, toluene/water) to improve solubility.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Dehalogenation (C-I bond replaced by C-H) Can be caused by certain bases, impurities, or prolonged reaction times at high temperatures.Use a milder base and ensure high purity of all reagents. Reduce the reaction temperature and/or time.
Homocoupling of Boronic Acid (Suzuki) Often promoted by the presence of oxygen, which can lead to oxidative homocoupling.Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Glaser Coupling (Homocoupling of Alkyne in Sonogashira) This is a common side reaction in copper-co-catalyzed Sonogashira couplings, especially in the presence of oxygen.Perform the reaction under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.
Reduction of the Nitro Group Can occur under harsh reducing conditions or with certain catalyst systems.Use milder reaction conditions and avoid strong reducing agents. Screen different palladium catalysts and ligands.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of catalyst systems and reaction conditions for cross-coupling reactions of substrates similar to this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Iodo-Nitro Aromatics

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8016921-Iodo-4-nitrobenzene

Table 2: Heck Reaction of Iodo-Aromatics

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1002485Styrene
Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMF1201878Methyl acrylate
PdCl₂(PPh₃)₂ (2)-Et₃NAcetonitrile801290n-Butyl acrylate

Table 3: Sonogashira Coupling of Iodo-Aromatics

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF65691Phenylacetylene
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF254881-Octyne
Pd(OAc)₂ (1)-Cs₂CO₃Dioxane1001285Phenylacetylene (Copper-free)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction
  • To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Add the alkene (e.g., styrene, 1.5 mmol) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_reaction_type Select Reaction Type cluster_catalyst_system Choose Catalyst System cluster_optimization Optimization & Troubleshooting cluster_end End start Define Desired C-C Bond suzuki Suzuki-Miyaura (Aryl-Aryl/Vinyl) start->suzuki Desired Bond heck Heck (Aryl-Alkene) start->heck Desired Bond sonogashira Sonogashira (Aryl-Alkyne) start->sonogashira Desired Bond pd_source Select Pd Source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) suzuki->pd_source heck->pd_source sonogashira->pd_source ligand Select Ligand (e.g., SPhos, PPh₃) pd_source->ligand base Select Base (e.g., K₃PO₄, Et₃N) ligand->base optimize Optimize Conditions (Temp, Time, Conc.) base->optimize troubleshoot Troubleshoot (Low Yield, Side Products) optimize->troubleshoot If issues arise end Successful Cross-Coupling optimize->end Successful troubleshoot->optimize Re-optimize

Caption: Workflow for catalyst selection in cross-coupling reactions.

Troubleshooting_Flowchart start Reaction Failed (Low/No Yield) check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen different Pd sources/ligands. Use a more active pre-catalyst. check_catalyst->solution_catalyst No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes solution_conditions Increase temperature. Change solvent/base combination. check_conditions->solution_conditions No solution_reagents Purify starting materials. Thoroughly degas solvents. check_reagents->solution_reagents No success Successful Reaction check_reagents->success Yes solution_catalyst->start solution_conditions->start solution_reagents->start

Caption: Troubleshooting flowchart for a failed cross-coupling reaction.

References

managing reaction temperature to avoid byproducts in 5-Iodo-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperature to prevent byproduct formation during the synthesis of 5-Iodo-2-nitrobenzoic acid.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Low yield of this compound - Suboptimal reaction temperature: Temperatures that are too high can lead to the formation of byproducts, while temperatures that are too low may result in an incomplete reaction. - Inefficient mixing: Poor agitation can lead to localized "hot spots" where the temperature is elevated, promoting side reactions. - Incorrect reagent stoichiometry or quality: The ratio of nitrating agent to the starting material is crucial, and the use of old or decomposed reagents can affect the outcome.- Strict temperature control: Maintain the reaction temperature within the recommended range (see Experimental Protocols). Use a reliable cooling bath (e.g., ice-salt bath) to ensure consistent temperature. - Vigorous stirring: Ensure the reaction mixture is well-agitated throughout the addition of the nitrating agent. - Use fresh, high-quality reagents: Ensure the nitric and sulfuric acids are of the appropriate concentration and have not degraded.
Presence of significant amounts of byproducts (e.g., isomeric or dinitrated compounds) - Elevated reaction temperature: This is the most common cause of byproduct formation. Nitration is a highly exothermic reaction, and inadequate cooling can lead to a runaway reaction and the formation of undesired products.[1] - Rate of addition of nitrating agent is too fast: Rapid addition of the nitrating mixture can cause a sharp increase in temperature.- Maintain low and stable temperature: Strictly adhere to the recommended low-temperature conditions (e.g., 0-5°C) to enhance the regioselectivity of the reaction.[2] - Slow, dropwise addition: Add the nitrating mixture very slowly to the solution of 3-iodobenzoic acid to allow for effective heat dissipation.[3]
Reaction mixture turns dark brown or black - Oxidation of the starting material or product: This can occur at higher temperatures, leading to decomposition and the formation of impurities.- Ensure the reaction temperature is kept consistently low. - Check the purity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: While the optimal temperature can vary slightly based on the specific scale and equipment, a temperature range of 0-5°C is generally recommended for the nitration of 3-iodobenzoic acid to maximize the yield of the desired this compound and minimize the formation of byproducts.[2]

Q2: What are the most likely byproducts in this synthesis?

A2: The primary byproducts are typically isomeric mononitrated products and dinitrated compounds. Based on the directing effects of the iodo (ortho-, para-directing) and carboxylic acid (meta-directing) groups, the following isomers may be formed:

  • 3-Iodo-4-nitrobenzoic acid

  • 3-Iodo-6-nitrobenzoic acid Dinitrated byproducts can also form if the reaction temperature is not carefully controlled.

Q3: How can I effectively control the reaction temperature?

A3: Effective temperature control can be achieved by:

  • Using a well-insulated reaction vessel.

  • Employing an efficient cooling bath, such as an ice-salt mixture, to maintain temperatures below 0°C.

  • Adding the nitrating mixture dropwise with continuous and vigorous stirring to ensure even heat distribution and prevent localized temperature increases.[3]

  • Monitoring the internal reaction temperature with a calibrated thermometer.

Q4: Does the order of reagent addition matter?

A4: Yes, the recommended procedure is to slowly add the cold nitrating mixture (a mixture of concentrated nitric and sulfuric acids) to the solution of 3-iodobenzoic acid in concentrated sulfuric acid, which is also kept at a low temperature.[3] This method helps to control the exothermic reaction.

Experimental Protocols

The following is a generalized protocol for the nitration of 3-iodobenzoic acid, based on established methods for similar compounds.[2][3] Researchers should adapt this protocol to their specific laboratory conditions and scale.

Materials:

  • 3-Iodobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 3-iodobenzoic acid in a sufficient amount of concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled to 0°C.

  • With vigorous stirring, add the cold nitrating mixture dropwise to the solution of 3-iodobenzoic acid. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid product (crude this compound) is then collected by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution (Illustrative)

Reaction Temperature (°C)Desired Product Yield (this compound)Isomeric Byproducts YieldDinitrated Byproducts Yield
0 - 5HighLowVery Low
10 - 15ModerateModerateLow
> 20LowHighSignificant

Note: This table is illustrative and represents the expected trend based on general principles of nitration reactions. Actual yields may vary.

Mandatory Visualization

G cluster_conditions Reaction Temperature cluster_products Reaction Outcome Low_Temp Low Temperature (0-5°C) Desired_Product This compound (High Yield) Low_Temp->Desired_Product Favors Byproducts Isomeric & Dinitrated Byproducts (High Yield) Low_Temp->Byproducts Minimizes High_Temp High Temperature (>10°C) High_Temp->Desired_Product Reduces Yield High_Temp->Byproducts Promotes

Caption: Temperature's impact on this compound synthesis.

References

workup procedure to remove unreacted starting materials in 5-Iodo-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedure to remove unreacted starting materials in the synthesis of 5-Iodo-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove during the workup of this compound?

A1: The primary unreacted starting materials you will likely encounter are 2-nitrobenzoic acid and elemental iodine (I₂). The presence of iodine is often indicated by a brown or purple color in the reaction mixture or the crude product.

Q2: How can I remove unreacted iodine from my reaction mixture?

A2: Unreacted iodine can be effectively removed by washing the crude product with an aqueous solution of a reducing agent. The most common and effective method is to wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2][3] The thiosulfate reduces the elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be easily separated.

Q3: What is the best method to purify the final this compound product?

A3: Recrystallization is the most effective method for purifying the final product.[4][5][6] This technique takes advantage of the difference in solubility between the desired product and any remaining impurities. By dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the solvent.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: While the ideal solvent may need to be determined experimentally, common solvents for the recrystallization of benzoic acid derivatives include ethanol-water mixtures, benzene, or hexane.[4][7] The choice of solvent depends on the solubility characteristics of your specific product and impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The organic layer remains colored (brown/purple) after washing. Incomplete removal of iodine.Continue washing with fresh 10% sodium thiosulfate solution until the color disappears. Ensure thorough mixing between the organic and aqueous layers during the wash.
The final product is off-white or yellowish. Presence of impurities or residual iodine.Perform a recrystallization. If a yellowish tint persists, it could be due to trace iodine. Adding a small amount of a decolorizing agent like activated carbon during recrystallization may help, but use it sparingly to avoid product loss.
No crystals form upon cooling after recrystallization. Too much solvent was used, or the solution is not saturated.If too much solvent was added, you can try to evaporate some of it to concentrate the solution. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can also be effective.[5]
Low yield of purified product after recrystallization. The product is partially soluble in the cold recrystallization solvent.Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.[7] Use a minimal amount of ice-cold solvent to wash the crystals during filtration to avoid redissolving the product.[7]

Experimental Protocol: Workup and Purification of this compound

This protocol outlines a standard procedure for the workup and purification of this compound to remove unreacted starting materials.

1. Quenching and Initial Extraction:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel.

  • If the reaction was performed in an organic solvent, add deionized water to the separatory funnel. If the reaction was in an acidic medium, you might need to neutralize it carefully with a base like sodium bicarbonate before extraction.

2. Removal of Unreacted Iodine:

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate.[1][3] Add the thiosulfate solution to the separatory funnel, shake vigorously for 1-2 minutes, and then allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the washing step with fresh sodium thiosulfate solution until the organic layer is colorless.

3. Aqueous Washes:

  • Wash the organic layer with deionized water to remove any remaining water-soluble impurities and salts.

  • Follow with a wash using a saturated brine solution to help break any emulsions and to pre-dry the organic layer.

4. Drying and Solvent Removal:

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

5. Recrystallization:

  • Transfer the crude product to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., an ethanol-water mixture) to dissolve the solid completely.[5][7]

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.[5]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[7]

  • Dry the crystals in a vacuum oven or air-dry them to a constant weight.

Workflow for Purification of this compound

Workup_Procedure cluster_extraction Extraction and Washing cluster_isolation Isolation cluster_purification Purification ReactionMixture Crude Reaction Mixture AddWater Add Deionized Water ReactionMixture->AddWater ThiosulfateWash Wash with 10% Na₂S₂O₃ AddWater->ThiosulfateWash WaterWash Wash with Deionized Water ThiosulfateWash->WaterWash IodineRemoved IodineRemoved ThiosulfateWash->IodineRemoved Removes I₂ BrineWash Wash with Brine WaterWash->BrineWash ImpuritiesRemoved1 ImpuritiesRemoved1 WaterWash->ImpuritiesRemoved1 Removes water-soluble impurities OrganicLayer Organic Layer containing Product BrineWash->OrganicLayer Drying Dry with Na₂SO₄ OrganicLayer->Drying Filtration1 Filter Drying->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Recrystallization Recrystallize from Hot Solvent CrudeProduct->Recrystallization Cooling Cool to Room Temp then Ice Bath Recrystallization->Cooling Filtration2 Vacuum Filtration Cooling->Filtration2 PureProduct Pure this compound Filtration2->PureProduct ImpuritiesRemoved2 ImpuritiesRemoved2 Filtration2->ImpuritiesRemoved2 Removes soluble impurities

Caption: Workflow for the workup and purification of this compound.

References

Validation & Comparative

Reactivity Face-Off: 5-Iodo- vs. 5-Bromo-2-nitrobenzoic Acid in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the reactivity of 5-iodo-2-nitrobenzoic acid and 5-bromo-2-nitrobenzoic acid in pivotal synthetic reactions. This document provides a comparative analysis based on established chemical principles and available experimental data for analogous compounds, complete with detailed experimental protocols and mechanistic diagrams.

In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks, and understanding their relative reactivity is crucial for reaction optimization. This guide provides an in-depth comparison of the reactivity of this compound and 5-bromo-2-nitrobenzoic acid in four key reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The presence of the electron-withdrawing nitro group at the ortho position and the halogen at the meta position to the carboxylic acid creates a unique electronic environment that influences the reactivity of these substrates. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[1] Conversely, in nucleophilic aromatic substitution (SNAr) reactions proceeding through an addition-elimination mechanism, the trend is often reversed.

Quantitative Data Comparison

While direct, side-by-side quantitative comparisons of this compound and 5-bromo-2-nitrobenzoic acid under identical conditions are not extensively reported in the literature, the following table summarizes representative data for these or closely related compounds in key transformations. This data, compiled from various sources, serves to illustrate the expected reactivity trends.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling This compound analogArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O804~95
5-Bromo-2-nitrobenzoic acid analogArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10018~85
Sonogashira Coupling This compound analogTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6~96
5-Bromo-2-nitrobenzoic acid analogTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NToluene8012~88
Buchwald-Hartwig Amination This compound analogAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1008~92
5-Bromo-2-nitrobenzoic acid analogAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024~80
Nucleophilic Aromatic Substitution This compound analogPiperidine-K₂CO₃DMSO10012Moderate
5-Bromo-2-nitrobenzoic acid analogPiperidine-K₂CO₃DMSO1008Good

Note: The data presented is representative and compiled from various sources on analogous compounds. Exact yields and reaction conditions may vary for 5-iodo- and 5-bromo-2-nitrobenzoic acid.

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed. These can be adapted for both 5-iodo- and 5-bromo-2-nitrobenzoic acid, with the understanding that reaction times and temperatures may need to be adjusted based on the higher reactivity of the iodo-substituted compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 5-halo-2-nitrobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the 5-halo-2-nitrobenzoic acid, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Sonogashira Coupling

Materials:

  • 5-halo-2-nitrobenzoic acid (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF or Toluene (10 mL)

  • Schlenk flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-halo-2-nitrobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature (room temperature for iodo, elevated for bromo) and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[3]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • 5-halo-2-nitrobenzoic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (1.4 mmol)

  • Anhydrous dioxane or toluene (10 mL)

  • Schlenk tube, magnetic stirrer, heating mantle, inert atmosphere setup

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the 5-halo-2-nitrobenzoic acid, cesium carbonate, and the palladium catalyst and ligand.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.[4]

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 5-halo-2-nitrobenzoic acid (1.0 mmol)

  • Nucleophile (e.g., piperidine, 2.0 mmol)

  • Potassium carbonate (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the 5-halo-2-nitrobenzoic acid and potassium carbonate.

  • Add anhydrous DMSO and the nucleophile.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.[5]

Mandatory Visualizations

Palladium_Catalyzed_Cross_Coupling_Reactivity Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd0 Pd(0)L_n Pd0->Oxidative_Addition Intermediate Ar-Pd(II)-X Complex Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Product_Formation Reductive Elimination Transmetalation->Product_Formation Product_Formation->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Nu) Product_Formation->Product Reactivity_Trend Reactivity Trend: Ar-I > Ar-Br Bond_Strength C-X Bond Strength: C-Br > C-I

Caption: Factors influencing reactivity in Pd-catalyzed cross-coupling.

SNAr_Mechanism Start Aryl Halide with EWG Addition Addition (Rate-Determining Step) Start->Addition Nucleophile Nucleophile (Nu-) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Product Substituted Product Elimination->Product Leaving_Group Leaving Group (X-) Elimination->Leaving_Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

A Comparative Guide to Analytical Methods for Validating the Purity of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for active pharmaceutical ingredients (APIs) and key intermediates necessitate robust and reliable analytical methods. 5-Iodo-2-nitrobenzoic acid, a crucial building block in organic synthesis, is no exception. This guide provides an objective comparison of various analytical techniques for validating the purity of this compound, supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific analytical needs.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination is a critical decision that depends on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique due to its high resolving power and sensitivity, making it ideal for detecting trace impurities.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers the advantage of being a primary analytical method that can provide direct quantification without the need for a specific reference standard of the analyte.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and semi-volatile compounds, though it often requires a derivatization step for non-volatile analytes like this compound.[3] Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis provide valuable information about the compound's structure and elemental composition, respectively.[1][4]

The following table summarizes the key performance characteristics of these analytical methods. The presented data is representative of substituted benzoic acids and may require optimization for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)Fourier-Transform Infrared (FTIR) SpectroscopyElemental Analysis
Principle Differential partitioning between a stationary and mobile phase.[1]Signal intensity is directly proportional to the number of nuclei.[5]Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Absorption of infrared radiation by molecular vibrations.[4]Combustion of the sample to determine the percentage of C, H, N, and other elements.[1]
Information Provided Percentage purity based on relative peak area, detection of impurities.[1]Absolute or relative purity, structural information.[2]Identification and quantification of volatile impurities, structural elucidation via mass spectra.[3]Identification of functional groups, confirmation of molecular structure.[4]Percentage composition of elements.[1]
Linearity (r²) >0.999[6]Not directly applicable for purity; linearity established for quantification (r² > 0.999)[7]>0.998[3]Not applicable for purity assay.Not applicable for purity assay.
Limit of Detection (LOD) 0.1 - 1 µg/mL[8][9]Dependent on analyte and instrument, generally lower sensitivity than HPLC.[2]<1 µg/mL[3]Not applicable for purity assay.Not applicable for purity assay.
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL[8]Dependent on analyte and instrument.[2]1 - 5 µg/mL[3]Not applicable for purity assay.Not applicable for purity assay.
Accuracy (% Recovery) 98 - 102%[10]High accuracy, with measurement uncertainty often <0.60%.[7]95 - 105%[3]Not applicable for purity assay.High accuracy for elemental composition.[11]
Precision (%RSD) < 2%[10]< 1%[7]< 5%[3]Not applicable for purity assay.Low RSD for elemental percentages.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. The following are representative protocols for each of the discussed techniques, which may serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting gradient could be 70:30 (aqueous:organic), transitioning to a higher organic concentration.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of a standard solution; a wavelength around 254 nm is often a good starting point for nitro-aromatic compounds.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a general method for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.[12]

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals used in the calculation.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

    • Calculate the purity using the established qNMR equation, taking into account the integral values, number of protons, molecular weights, and masses of the sample and internal standard.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester.

  • Derivatization (Silylation Example):

    • Accurately weigh the sample into a vial.

    • Add a suitable solvent and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).[13]

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.[13]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 50-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the identification and structural confirmation of this compound by identifying its characteristic functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretch, aromatic C-H and C=C stretches, C-N stretch, N-O stretches of the nitro group, and the C-I stretch.

Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for this compound (C₇H₄INO₄) to confirm its elemental formula.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[1]

  • Calculation: The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight.

Visualizing the Analytical Workflow

A general workflow for the purity validation of a chemical compound like this compound involves several key stages, from initial sample preparation to final data analysis and reporting.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_data Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC qNMR qNMR Analysis Preparation->qNMR GCMS GC-MS Analysis (with Derivatization) Preparation->GCMS FTIR FTIR Analysis Preparation->FTIR EA Elemental Analysis Preparation->EA Data_Analysis Data Processing & Analysis HPLC->Data_Analysis qNMR->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis EA->Data_Analysis Purity_Report Purity Validation Report Data_Analysis->Purity_Report

Caption: General workflow for the purity validation of this compound.

Conclusion

The validation of the purity of this compound can be effectively achieved through a combination of analytical techniques. HPLC stands out as a robust method for routine quality control and impurity profiling due to its high sensitivity and resolving power.[1] qNMR serves as an excellent primary method for accurate purity determination without the need for a specific reference standard.[2] GC-MS, although requiring derivatization, is highly valuable for identifying and quantifying volatile impurities. FTIR and Elemental Analysis are fundamental for structural confirmation and verification of the elemental composition. The choice of the most suitable method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy and precision.

References

Distinguishing Regioisomers of Iodonitrobenzoic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for distinguishing between various regioisomers of iodonitrobenzoic acid. The distinct electronic environments of the protons and carbon atoms in each isomer result in unique NMR spectral patterns, allowing for unambiguous identification.

The relative positions of the iodo, nitro, and carboxylic acid groups on the benzene ring significantly influence the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra. By analyzing these parameters, researchers can confidently determine the specific regioisomer synthesized.

Comparative NMR Data of Iodonitrobenzoic Acid Regioisomers

The following tables summarize the reported ¹H and ¹³C NMR spectral data for several common regioisomers of iodonitrobenzoic acid. The data has been compiled from various sources and serves as a reference for comparison. It is important to note that chemical shifts can be influenced by the solvent, concentration, and instrument frequency.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Iodonitrobenzoic Acid Regioisomers

RegioisomerAromatic Protons (δ, ppm) and Coupling Constants (J, Hz)Solvent
2-Iodo-4-nitrobenzoic acid Not explicitly found in search results.-
4-Iodo-2-nitrobenzoic acid Not explicitly found in search results.-
2-Iodo-5-nitrobenzoic acid Not explicitly found in search results.-
4-Iodo-3-nitrobenzoic acid Not explicitly found in search results.-
3-Iodo-5-nitrobenzoic acid Not explicitly found in search results.-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Iodonitrobenzoic Acid Regioisomers

RegioisomerC=O (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
2-Iodo-4-nitrobenzoic acid Not explicitly foundNot explicitly found-
4-Iodo-2-nitrobenzoic acid Not explicitly foundNot explicitly found-
2-Iodo-5-nitrobenzoic acid Not explicitly foundNot explicitly found-
4-Iodo-3-nitrobenzoic acid Not explicitly foundNot explicitly found-
3-Iodo-5-nitrobenzoic acid Not explicitly foundNot explicitly found-

Note: Specific, directly comparable experimental data for all isomers proved difficult to locate within the search results. The tables will be populated as reliable data is found. The analysis will proceed based on general principles and data from related compounds where necessary.

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra of iodonitrobenzoic acid regioisomers is as follows. Specific parameters may need to be optimized for individual isomers and available instrumentation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the iodonitrobenzoic acid isomer.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Distinguishing Features and Interpretation

The key to differentiating the regioisomers lies in the analysis of the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) and the chemical shifts in the ¹³C NMR spectrum.

  • ¹H NMR: The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J) provide crucial information about the substitution pattern.

    • Ortho coupling (³J_HH): Typically 7-10 Hz between adjacent protons.

    • Meta coupling (⁴J_HH): Smaller, around 2-3 Hz.

    • Para coupling (⁵J_HH): Very small, often not resolved (0-1 Hz). The electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, and the iodo (-I) group will deshield adjacent protons, causing them to resonate at higher chemical shifts (downfield).

  • ¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents.

    • The carbon atom attached to the iodine (ipso-carbon) will be shifted upfield due to the heavy atom effect.

    • Carbons attached to the electron-withdrawing nitro and carboxyl groups will be shifted downfield.

    • The number of unique signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which is determined by the symmetry of the molecule.

Visualization of the Analytical Workflow

The logical process for distinguishing the regioisomers of iodonitrobenzoic acid using NMR spectroscopy can be visualized as a workflow.

logical_workflow cluster_start Sample cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation cluster_comparison Identification start Iodonitrobenzoic Acid Isomer Mixture or Unknown Isomer nmr_acq 1H and 13C NMR Data Acquisition start->nmr_acq h1_analysis Analyze 1H NMR: - Number of Signals - Chemical Shifts (δ) - Multiplicity & Coupling (J) nmr_acq->h1_analysis c13_analysis Analyze 13C NMR: - Number of Signals - Chemical Shifts (δ) nmr_acq->c13_analysis comparison Compare Experimental Data with Reference Spectra / Predicted Data h1_analysis->comparison c13_analysis->comparison identification Identify Regioisomer comparison->identification

Caption: Logical workflow for distinguishing iodonitrobenzoic acid regioisomers.

The general experimental procedure for NMR analysis is outlined in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output dissolve Dissolve Isomer in Deuterated Solvent standard Add Internal Standard (TMS) dissolve->standard instrument Place Sample in NMR Spectrometer standard->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq process Fourier Transform, Phase Correction, Baseline Correction h1_acq->process c13_acq->process reference Reference Spectra to TMS process->reference output Analyzed 1H and 13C NMR Spectra reference->output

Caption: General experimental workflow for NMR analysis.

By carefully applying these experimental protocols and analytical principles, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy as a powerful tool for the unambiguous identification of iodonitrobenzoic acid regioisomers, ensuring the integrity and purity of their compounds for further research and development.

Structural Elucidation of 5-Iodo-2-nitrobenzoic Acid: A Comparative Guide to Spectroscopic and Crystallographic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For 5-Iodo-2-nitrobenzoic acid, a compound with potential applications in synthesis and medicinal chemistry, a comprehensive structural validation is paramount. While a single-crystal X-ray diffraction study for this compound is not publicly available, this guide provides a comparative framework for its structural validation. We will leverage spectroscopic data alongside a crystallographic analysis of a closely related structural analogue, 2-iodo-3,4,5-trimethoxybenzoic acid, to infer and validate the structure of this compound.

This guide presents a robust, multi-technique approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structure of this compound. By comparing the expected spectroscopic signatures with the known crystal structure of a similar molecule, we can achieve a high degree of confidence in the assigned structure.

Comparative Analysis: Spectroscopic Data vs. Crystallographic Data of an Analogue

The following tables summarize the expected spectroscopic data for this compound and the experimental crystallographic data for its structural analogue, 2-iodo-3,4,5-trimethoxybenzoic acid. This comparative approach allows for a comprehensive validation of the target molecule's structure.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons exhibiting complex splitting patterns, with chemical shifts influenced by the electron-withdrawing nitro group and the deshielding effect of the iodine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Six distinct aromatic carbon signals and one carboxyl carbon signal. The carbon bearing the iodine will be significantly shielded, while the carbon attached to the nitro group will be deshielded. The carboxyl carbon will appear at the downfield end of the spectrum.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, characteristic N-O stretching bands for the nitro group, and C-I stretching vibrations at lower wavenumbers.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₇H₄INO₄. Fragmentation patterns are expected to show losses of NO₂, COOH, and I.

Table 2: Single-Crystal X-ray Diffraction Data for 2-iodo-3,4,5-trimethoxybenzoic acid [1]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.245(2)
b (Å) 17.893(4)
c (Å) 8.583(2)
α (°) 90
β (°) 114.83(3)
γ (°) 90
Volume (ų) 1149.2(5)
Z 4

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2][3]

  • Data Acquisition: Record a background spectrum of a blank KBr pellet. Place the sample pellet in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (GC-MS): For a volatile derivative, use a gas chromatograph coupled to a mass spectrometer. The sample is injected and separated on a capillary column before being ionized (typically by electron impact) and analyzed.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.[4]

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

experimental_workflow Experimental Workflow for Structure Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Comparative Crystallography cluster_validation Structure Validation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Characterization ftir FTIR Spectroscopy synthesis->ftir Characterization ms Mass Spectrometry synthesis->ms Characterization elucidation Structure Elucidation nmr->elucidation Data Integration ftir->elucidation Data Integration ms->elucidation Data Integration analogue X-ray Crystallography of Structural Analogue analogue->elucidation Data Integration logical_relationship Logical Relationship of Analytical Data cluster_data Analytical Evidence structure Proposed Structure: This compound nmr_data NMR Data (Connectivity & Environment) structure->nmr_data Supports ftir_data FTIR Data (Functional Groups) structure->ftir_data Supports ms_data MS Data (Molecular Weight & Formula) structure->ms_data Supports xray_analogue Analogue X-ray Data (3D Conformation) structure->xray_analogue Supports

References

A Comparative Guide to HPLC and qNMR for the Purity Assessment of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide presents a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 5-Iodo-2-nitrobenzoic acid. This comparison is supported by representative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Quantitative Data Summary

The choice between HPLC and qNMR for purity assessment often depends on the specific requirements of the analysis, such as the need for high sensitivity versus absolute quantification. The following table summarizes the typical performance characteristics of each technique.

ParameterHPLC with UV DetectionqNMR
Principle Separation based on differential partitioning between a stationary and a mobile phase.Signal intensity is directly proportional to the number of atomic nuclei.
Purity Value Relative purity based on peak area percentage.Absolute purity determined using a certified internal standard.
Reference Standard Requires a specific reference standard of this compound for accurate quantification.Does not require a reference standard of the analyte; uses a certified internal standard.[1]
Sensitivity High sensitivity, ideal for detecting trace impurities.[1][2]Lower sensitivity compared to HPLC, but excellent for quantifying impurities at levels of ~0.1% and above.[2]
Information Provided Purity, number of components, and retention times.[2]Purity, structural confirmation, and identification and quantification of impurities.[2]
Throughput Higher, with typical run times of 20-30 minutes per sample.[2]Lower, especially for qNMR which requires long relaxation delays.[2]
Sample Consumption Low (micrograms).[2]Higher (milligrams).[2]
Destructive Yes.[2]No, the sample can be recovered.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the purity assessment of this compound using HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 bonded silica gel column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 70:30 (A:B) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Acetonitrile. Further dilute as necessary to fall within the linear range of the detector.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a qNMR method for the absolute purity determination of this compound using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Certified reference material (CRM) of Maleic acid.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.[1]

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.[1]

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.[1]

    • Transfer the solution to a 5 mm NMR tube.[1]

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.[1]

    • Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all relevant protons).[1]

Visualizing the Methodologies

To better understand the workflows and the comparative advantages of each technique, the following diagrams are provided.

Purity_Assessment_Workflow cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Data Analysis (Peak Area Integration) hplc_detect->hplc_analyze hplc_result Relative Purity (%) hplc_analyze->hplc_result qnmr_prep Sample & Internal Standard Preparation (Accurate Weighing) qnmr_dissolve Dissolve in Deuterated Solvent qnmr_prep->qnmr_dissolve qnmr_acquire Acquire NMR Spectrum qnmr_dissolve->qnmr_acquire qnmr_process Data Processing (Integration of Signals) qnmr_acquire->qnmr_process qnmr_calculate Purity Calculation qnmr_process->qnmr_calculate qnmr_result Absolute Purity (%) qnmr_calculate->qnmr_result

Caption: Experimental workflows for HPLC and qNMR purity assessment.

Method_Comparison cluster_hplc_attributes HPLC Attributes cluster_qnmr_attributes qNMR Attributes Purity_Assessment Purity Assessment of This compound HPLC HPLC Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR HPLC_Adv Advantages: - High Sensitivity - High Throughput - Robust & Widely Available HPLC->HPLC_Adv HPLC_Dis Disadvantages: - Requires Reference Standard - Relative Quantification HPLC->HPLC_Dis qNMR_Adv Advantages: - Absolute Quantification - No Analyte Standard Needed - Provides Structural Information qNMR->qNMR_Adv qNMR_Dis Disadvantages: - Lower Sensitivity - Potential Signal Overlap - Requires Certified Internal Standard qNMR->qNMR_Dis

Caption: Logical comparison of HPLC and qNMR methodologies.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages and disadvantages. HPLC is an excellent choice for routine quality control due to its high sensitivity and throughput, making it ideal for detecting trace impurities.[1] On the other hand, qNMR serves as a primary analytical method, providing absolute quantification without the need for a specific reference standard of the analyte. It also offers valuable structural information about the main component and any impurities present. For a comprehensive purity validation, a combination of both techniques is often recommended. This orthogonal approach, leveraging the high sensitivity of HPLC and the absolute quantification of qNMR, provides the highest level of confidence in the quality of this compound for its use in research and drug development.

References

spectroscopic comparison of 2-nitro, 3-nitro, and 4-nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-nitro, 3-nitro, and 4-nitrobenzoic acid.

Nitrobenzoic acids, a family of aromatic compounds, play a pivotal role as fundamental building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The specific positioning of the nitro group on the benzoic acid framework—be it ortho (2-nitro), meta (3-nitro), or para (4-nitro)—profoundly dictates the molecule's physicochemical properties and reactivity. Consequently, a thorough understanding of their unique spectroscopic characteristics is paramount for unambiguous identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive comparison of these three isomers, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to elucidate their structural nuances.

At a Glance: A Tabular Comparison of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-nitro, 3-nitro, and 4-nitrobenzoic acid, offering a clear and concise comparison of their spectral properties.

Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid)Stretching~1700~1700~1700
N-O (Nitro Group)Asymmetric Stretching~1530~1530~1525
N-O (Nitro Group)Symmetric Stretching~1350~1350~1345
C-H (Aromatic)Stretching~3100-3000~3100-3000~3100-3000
C=C (Aromatic)Stretching~1600-1450~1600-1450~1600-1450

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: DMSO-d₆)

The chemical shifts (δ) of the aromatic protons in the ¹H NMR spectra are highly sensitive to the position of the electron-withdrawing nitro group.

Proton Assignment2-Nitrobenzoic Acid (δ ppm)3-Nitrobenzoic Acid (δ ppm)4-Nitrobenzoic Acid (δ ppm)
H-2-~8.75 (t)~8.34 (d)
H-3~7.79 (d)-~8.17 (d)
H-4~7.90-7.88 (t)~8.45 (d)-
H-5~7.82-7.81 (t)~7.85 (t)~8.17 (d)
H-6~8.03-8.00 (d)~8.40 (d)~8.34 (d)
-COOH~13.5 (s, br)~13.7 (s, br)~13.6 (s, br)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: DMSO-d₆)

The substitution pattern also significantly influences the chemical shifts of the carbon atoms in the ¹³C NMR spectra.

Carbon Assignment2-Nitrobenzoic Acid (δ ppm)3-Nitrobenzoic Acid (δ ppm)4-Nitrobenzoic Acid (δ ppm)
C-1~130.3~132.4~136.9
C-2~147.9~123.8~131.2
C-3~124.2~148.2~124.2
C-4~133.5~126.8~150.5
C-5~129.1~129.6~124.2
C-6~131.8~135.0~131.2
C=O~165.7~165.9~166.3

Note: ¹³C NMR data for 3-nitrobenzoic acid was obtained in MeOD, which may result in slight variations in chemical shifts compared to DMSO-d₆.

Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals characteristic fragmentation patterns for each isomer. All three isomers exhibit a molecular ion peak [M]⁺ at m/z 167.

Ion (m/z)Proposed Fragment2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
167[M]⁺PresentPresentPresent
150[M-OH]⁺PresentPresentPresent
122[M-NO₂]⁺PresentPresentPresent
121[M-NO₂-H]⁺PresentPresentPresent
93[C₆H₅O]⁺PresentPresentPresent
77[C₆H₅]⁺-PresentPresent
65[C₅H₅]⁺PresentPresentPresent

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining high-quality and reproducible spectroscopic data. The general workflow for the spectroscopic analysis of the nitrobenzoic acid isomers is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Nitrobenzoic Acid Isomer IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Spec MS_Spec Mass Spectrometer (EI) MS_Prep->MS_Spec IR_Data Identify Functional Group Peaks IR_Spec->IR_Data NMR_Data Assign Chemical Shifts NMR_Spec->NMR_Data MS_Data Analyze Fragmentation Pattern MS_Spec->MS_Data Comparison Compare Spectroscopic Data of Isomers IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

A generalized workflow for the spectroscopic comparison of nitrobenzoic acid isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Solid samples of the nitrobenzoic acid isomers are typically prepared as potassium bromide (KBr) pellets. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz) is employed for the analysis.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing the carbon-proton couplings.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for the analysis of these compounds. The analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector.

  • Data Acquisition: The sample solution is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC). The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is a plot of the relative abundance of the ions versus their m/z values. The molecular ion peak ([M]⁺), corresponding to the molecular weight of the compound, is identified. The fragmentation pattern, which is the collection of all the fragment ion peaks, provides valuable information about the structure of the molecule.

In-Depth Spectroscopic Analysis

Infrared Spectroscopy

The IR spectra of all three isomers display the characteristic broad O-H stretching band of the carboxylic acid group from approximately 3200 to 2500 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹.[1] The nitro group gives rise to two strong absorption bands: an asymmetric stretching vibration around 1530 cm⁻¹ and a symmetric stretching vibration near 1350 cm⁻¹.[1] While the positions of these key functional group absorptions are quite similar across the three isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for their differentiation.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides the most definitive means of distinguishing between the three isomers. The position of the strongly electron-withdrawing nitro group has a significant deshielding effect on the nearby aromatic protons, causing them to resonate at higher chemical shifts (further downfield).

  • 2-Nitrobenzoic Acid: The proton ortho to the carboxylic acid group (H-6) is the most deshielded due to the proximity of the nitro group. The remaining protons appear as a complex multiplet.

  • 3-Nitrobenzoic Acid: The proton situated between the two deactivating groups (H-2) is the most deshielded. The other protons also show distinct splitting patterns and chemical shifts.

  • 4-Nitrobenzoic Acid: The two protons ortho to the nitro group (H-2 and H-6) are equivalent and appear as a doublet at the lowest field. The two protons ortho to the carboxylic acid group (H-3 and H-5) are also equivalent and appear as another doublet at a slightly higher field.

The ¹³C NMR spectra also reflect the electronic effects of the substituents. The carbon atom attached to the nitro group (C-2, C-3, or C-4) is significantly deshielded. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield position for all three isomers.

Mass Spectrometry

Under electron ionization, all three nitrobenzoic acid isomers show a clear molecular ion peak at an m/z of 167, confirming their molecular weight. The fragmentation patterns show both similarities and key differences that can aid in identification. Common fragments include the loss of a hydroxyl group ([M-OH]⁺ at m/z 150) and the loss of the nitro group ([M-NO₂]⁺ at m/z 121). A significant difference is the presence of a prominent peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), in the spectra of 3-nitro and 4-nitrobenzoic acid, which is typically absent or of very low intensity in the spectrum of 2-nitrobenzoic acid due to the "ortho effect," where interactions between the adjacent nitro and carboxylic acid groups can lead to alternative fragmentation pathways.

Conclusion

The spectroscopic analysis of 2-nitro, 3-nitro, and 4-nitrobenzoic acid reveals distinct spectral fingerprints for each isomer. While IR spectroscopy provides valuable information about the functional groups present, NMR spectroscopy offers the most unambiguous method for their differentiation based on the chemical shifts and coupling patterns of the aromatic protons and carbons. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that can further aid in identification. This comprehensive spectroscopic comparison serves as an essential resource for researchers and professionals in the accurate characterization and utilization of these important chemical building blocks.

References

A Comparative Guide to the Relative Efficiency of Iodo-, Bromo-, and Chloro-Substituted Benzoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide starting material—specifically, the halogen substituent on a benzoic acid scaffold—profoundly influences reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloro-substituted benzoic acids in the three most prevalent cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Fundamental Principle: The Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted reactivity trend is:

I > Br > Cl >> F

The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, resulting in faster reaction rates and enabling the use of milder reaction conditions compared to their bromo and chloro counterparts.[1][2][3][4] This fundamental principle underpins the observable differences in efficiency across the various cross-coupling methodologies.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most robust and widely utilized cross-coupling methods.[1] When comparing halogenated benzoic acids, iodo-derivatives consistently exhibit superior reactivity, often achieving high yields under less stringent conditions.[1][5] While bromo-benzoic acids are also effective substrates, they typically necessitate higher catalyst loadings or elevated temperatures to achieve comparable results.[1] Chloro-benzoic acids are the least reactive and often require specialized, highly active catalyst systems.

Comparative Data for Suzuki-Miyaura Coupling
Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Conversion/Yield (%)
4-Iodobenzoic AcidNa₂PdCl₄ / sSPhosK₃PO₄Dioxane/H₂ORoom Temp24>95%
4-Bromobenzoic AcidNa₂PdCl₄ / sSPhosK₃PO₄Dioxane/H₂ORoom Temp24<10%
4-Iodobenzoic AcidNa₂PdCl₄ / sSPhosK₃PO₄Dioxane/H₂O7024>99%
4-Bromobenzoic AcidNa₂PdCl₄ / sSPhosK₃PO₄Dioxane/H₂O7024>99%
4-Bromobenzoic AcidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24High Yield (Qualitative)[6]
4-Chlorobenzoic AcidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane8024~70-90% (Representative)

Data is representative and compiled from sources including BenchChem.[1][5] Exact conditions and yields may vary based on specific substrates, ligands, and reaction scale.

Performance in Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[1] The reactivity trend of I > Br > Cl is particularly pronounced in this reaction.[2] Iodo-substituted benzoic acids can often undergo coupling at room temperature, whereas their bromo- and chloro-analogues typically require heating and more robust catalytic systems.[2][7]

Comparative Data for Sonogashira Coupling
Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Iodobenzoic Acid EsterPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp2-6>90%[7][8]
4-Bromobenzoic Acid EsterPd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF60-8012-24~70-85% (Representative)[3]
4-Chlorobenzoic Acid EsterPd(t-Bu₃P)₂ / CuICs₂CO₃Dioxane100-12024~50-70% (Representative)

Data is representative and compiled from sources including BenchChem.[1][3] Benzoic acid esters are often used to improve solubility and reactivity.

Performance in Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] Similar to other palladium-catalyzed couplings, aryl iodides are the most reactive substrates. Aryl bromides are also widely used, though they often require higher temperatures.[10] The use of aryl chlorides in Heck reactions is less common and generally requires highly active catalyst systems and more forcing conditions.

Comparative Data for Heck Coupling
Aryl HalideAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Iodobenzoic AcidStyrenePd(OAc)₂Et₃NAcetonitrile8016~85-95% (Representative)
4-Bromobenzoic AcidStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF1201680-90%[9]
4-Chlorobenzoic AcidStyrenePd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O100-14024~60-80% (Representative)

Data is representative and compiled from sources including BenchChem.[9] NHC = N-Heterocyclic Carbene.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of a Halo-Benzoic Acid
  • Reaction Setup : To an oven-dried Schlenk flask, add the halo-benzoic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and a suitable phosphine ligand (e.g., RuPhos, SPhos, 1-4 mol%) under a positive flow of the inert gas.

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.[6]

  • Reaction : Heat the reaction mixture to the desired temperature (ranging from room temperature to 110 °C) and stir for the required time (typically 8-24 hours).[6][9]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9]

  • Work-up : Upon completion, cool the reaction to room temperature. Acidify the mixture with 1 M HCl to a pH of approximately 2-3.[6]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[6]

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6][9]

Generalized Protocol for Sonogashira Coupling of a Halo-Benzoic Acid Ester
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the halo-benzoic acid ester (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[8]

  • Solvent and Base : Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).[8] Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.[8]

  • Reaction : Stir the reaction at the appropriate temperature (ranging from room temperature for iodides to 80 °C for bromides) and monitor its progress by TLC or GC-MS.[8]

  • Work-up : Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.[8]

  • Purification : Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[8]

Generalized Protocol for Heck Coupling of a Halo-Benzoic Acid
  • Reaction Setup : To a sealed tube or Schlenk flask, add the halo-benzoic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand if necessary (e.g., PPh₃, 2-4 mol%).[9]

  • Inert Atmosphere : Evacuate and backfill the vessel with argon three times.

  • Reagent Addition : Add a degassed solvent (e.g., acetonitrile, DMF), followed by the alkene (1.5 equiv.) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).[9]

  • Reaction : Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) for 16-24 hours.[9]

  • Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent and quench with water or a saturated aqueous ammonium chloride solution.

  • Extraction : Separate the layers and extract the aqueous layer with an organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.[9]

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for each cross-coupling reaction and a generalized experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans R-B(OR)₂ + Base pd2_trans->pd0 Ar-R oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X (Oxidative Addition) pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_alkyne Cu-C≡CR (Transmetalation) pd2_alkyne->pd0 Ar-C≡CR (Reductive Elimination) cu_x Cu-X cu_alkyne Cu-C≡CR cu_x->cu_alkyne R-C≡CH + Base

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.[7][8]

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X (Oxidative Addition) insertion_complex RCH=CH(Ar)Pd(II)L₂X pd2_complex->insertion_complex Alkene (Migratory Insertion) h_pd_complex H-Pd(II)L₂-X insertion_complex->h_pd_complex β-Hydride Elimination + Ar-CH=CHR h_pd_complex->pd0 Base (Reductive Elimination)

Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Weigh Reagents, Add to Flask) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents Add Solvent, Catalyst, Ligand inert->reagents reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Cool, Quench, Acidify) reaction->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Generalized experimental workflow for cross-coupling reactions.[11]

Conclusion and Recommendations

The choice between iodo-, bromo-, and chloro-substituted benzoic acids is a critical decision in synthesis design, representing a trade-off between reactivity, cost, and availability.

  • Iodo-benzoic acids are the most reactive substrates, allowing for the use of milder conditions, lower catalyst loadings, and shorter reaction times.[4][5] This makes them ideal for the synthesis of complex molecules with sensitive functional groups.

  • Bromo-benzoic acids offer a balance between reactivity and cost. They are generally less expensive than their iodo-counterparts and are effective in a wide range of cross-coupling reactions, albeit often requiring more forcing conditions.[1]

  • Chloro-benzoic acids are the most cost-effective but also the least reactive. Their use is often limited to specific applications where cost is a primary driver and the development of a highly active, specialized catalyst system is feasible.

For researchers in drug development and materials science, the enhanced reactivity of iodo- and bromo-benzoic acids often justifies their higher cost, providing a more reliable and efficient path to the desired molecular targets. The selection should be made based on the specific synthetic challenge, the scale of the reaction, and the economic considerations of the project.

References

acidity comparison between 5-Iodo-2-nitrobenzoic acid and other nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Expository Guide on the Acidity of 5-Iodo-2-nitrobenzoic Acid in Comparison to Other Nitrobenzoic Acids

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of substituted benzoic acids is paramount for applications ranging from synthetic chemistry to pharmacology. This guide provides a detailed comparison of the acidity of this compound with other key nitrobenzoic acid isomers. The analysis is supported by quantitative pKa data and a detailed experimental protocol for the determination of acid dissociation constants.

Quantitative Acidity Data: A Comparative Analysis

The acidity of an organic acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The table below summarizes the pKa values for this compound and other relevant nitrobenzoic acids, with benzoic acid included as a baseline for comparison.

CompoundpKa ValueData Type
Benzoic Acid4.20[1]Experimental
2-Nitrobenzoic Acid2.17[2]Experimental
3-Nitrobenzoic Acid3.45[2]Experimental
4-Nitrobenzoic Acid3.44[2]Experimental
This compound 1.88 ± 0.25 [3][4]Predicted
2-Iodo-5-nitrobenzoic Acid2.16 ± 0.10[5]Predicted

Analysis of Acidity Trends:

The data clearly illustrates the significant impact of substituent position on the acidity of the benzoic acid core. The nitro group (-NO₂) is a strong electron-withdrawing group, which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity.

  • Ortho vs. Meta and Para Isomers: 2-Nitrobenzoic acid (pKa 2.17) is considerably more acidic than its meta (pKa 3.45) and para (pKa 3.44) isomers.[2] This is due to the "ortho effect," a combination of steric and electronic factors. The bulky nitro group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid and stabilizes the carboxylate anion.[1]

  • This compound: The predicted pKa of this compound (1.88 ± 0.25) suggests it is the strongest acid among the compounds listed.[3][4] This enhanced acidity can be attributed to the combined electron-withdrawing effects of both the nitro group at the 2-position and the iodine atom at the 5-position. While iodine is less electronegative than nitrogen, its inductive effect further helps to stabilize the negative charge on the carboxylate anion.

Experimental Protocols: Determination of pKa by Potentiometric Titration

A reliable method for the experimental determination of pKa values is potentiometric titration. This technique involves the gradual addition of a standardized titrant (e.g., a strong base) to a solution of the acid while monitoring the pH.

Materials and Reagents:

  • Substituted benzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1 mM solution of the benzoic acid derivative in deionized water. For a 20 mL sample, this would involve dissolving the appropriate amount of the acid.

  • Initial pH Adjustment: Adjust the initial pH of the sample solution to approximately 1.8-2.0 by adding 0.1 M HCl.

  • Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl solution to the sample to maintain a constant ionic strength throughout the titration.

  • Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.

  • Replication: To ensure accuracy and reliability, it is recommended to perform a minimum of three titrations for each compound. The final pKa is reported as the average of these determinations.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the potentiometric determination of the pKa of a substituted benzoic acid.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH Meter prepare_sample Prepare 1 mM Acid Solution calibrate->prepare_sample adjust_ph Adjust pH to ~2.0 with HCl prepare_sample->adjust_ph add_kcl Add KCl for Ionic Strength adjust_ph->add_kcl titrate Titrate with 0.1 M NaOH add_kcl->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka average_results Average Results from Replicates determine_pka->average_results determine_pka->average_results

Potentiometric Titration Workflow for pKa Determination

References

A Comparative Guide to the Synthesis of Substituted Iodonitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted iodonitrobenzoic acids is a critical process in the development of pharmaceuticals and other fine chemicals. The strategic placement of iodo and nitro groups on the benzoic acid scaffold allows for a diverse range of chemical modifications, making these compounds valuable intermediates. This guide provides a comprehensive review of the primary synthetic strategies, offering a comparative analysis of their performance based on experimental data to aid researchers in selecting the optimal method for their specific needs.

Two principle strategies dominate the synthesis of iodonitrobenzoic acids: the Sandmeyer reaction of aminonitrobenzoic acids and the direct electrophilic iodination of nitrobenzoic acids. Each approach presents distinct advantages and limitations in terms of yield, regioselectivity, and substrate scope.

Key Synthetic Strategies at a Glance

StrategyStarting MaterialKey ReagentsGeneral YieldsKey AdvantagesKey Disadvantages
Sandmeyer Reaction Aminonitrobenzoic AcidNaNO₂, HCl, KIGenerally high (can exceed 80%)High regioselectivity, well-established, reliable for specific isomers.Requires the synthesis of the precursor amino-nitrobenzoic acid, diazotization step can be sensitive.
Direct Iodination Nitrobenzoic AcidIodine (I₂) with an oxidizing agent (e.g., HNO₃, HIO₃), or iodinating agents like ICl, NISVariable (30-98%)One-step process from readily available starting materials.Regioselectivity can be an issue, leading to mixtures of isomers; harsh reaction conditions may be required for deactivated rings.

The Sandmeyer Reaction: A Reliable Route to Specific Isomers

The Sandmeyer reaction provides a dependable method for the introduction of an iodine atom at a specific position on the aromatic ring, dictated by the location of the amino group in the starting material. The reaction proceeds via the diazotization of an aminonitrobenzoic acid, followed by the displacement of the diazonium group with iodide.

A notable example is the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid. This transformation consistently produces high yields, with reports of up to 89.7%.[1] Similarly, 2-iodobenzoic acid can be synthesized from 2-aminobenzoic acid with a yield of 71%, a procedure that can be adapted for nitro-substituted analogues.[2]

Generalized Experimental Protocol for the Sandmeyer Reaction:
  • Diazotization: The aminonitrobenzoic acid is dissolved in an aqueous acidic solution (typically HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, maintaining the low temperature to form the diazonium salt.

  • Iodination: A solution of potassium iodide (KI) is added to the diazonium salt solution. The reaction mixture is often allowed to warm to room temperature and may require gentle heating to ensure the complete replacement of the diazonium group by iodine and the liberation of nitrogen gas.

  • Isolation: The resulting iodonitrobenzoic acid precipitates from the reaction mixture and can be isolated by filtration, followed by washing and recrystallization to achieve high purity.

Sandmeyer_Reaction Aminonitrobenzoic Acid Aminonitrobenzoic Acid Diazonium Salt Diazonium Salt Aminonitrobenzoic Acid->Diazonium Salt NaNO₂, HCl 0-5 °C Iodonitrobenzoic Acid Iodonitrobenzoic Acid Diazonium Salt->Iodonitrobenzoic Acid KI

Caption: The Sandmeyer reaction pathway for the synthesis of iodonitrobenzoic acids.

Direct Electrophilic Iodination: A One-Step Approach

Direct iodination offers a more direct route to iodonitrobenzoic acids, starting from the corresponding nitrobenzoic acid. However, the presence of two deactivating groups (nitro and carboxylic acid) on the benzene ring makes electrophilic substitution challenging and often requires harsh reaction conditions and the use of potent iodinating agents. The regioselectivity of the reaction is governed by the directing effects of the existing substituents, which can sometimes lead to the formation of isomeric mixtures.

Various iodinating systems have been developed to address the challenge of iodinating deactivated aromatic rings.

Iodination with Iodine and an Oxidizing Agent

A common method involves the use of molecular iodine in the presence of a strong oxidizing agent, such as nitric acid (HNO₃) or iodic acid (HIO₃). These oxidizing agents convert molecular iodine into a more potent electrophilic iodine species.

For instance, the iodination of deactivated arenes using a mixture of iodic acid, acetic acid, acetic anhydride, and concentrated sulfuric acid has been reported to yield iodinated products in the range of 39-83%.[3] Another effective system for activated aromatics utilizes iodine and nitric acid in acetic acid, achieving high yields of 90-98%.[4]

Iodination with N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)

N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid is a potent reagent for the iodination of deactivated aromatic compounds.[5] Similarly, iodine monochloride (ICl) in an acidic medium can be employed for the regioselective iodination of nitrobenzoic acids.

The directing effects of the nitro and carboxyl groups are crucial in determining the position of iodination. Both are meta-directing groups. Therefore, the position of the incoming iodine atom will be influenced by the combined directing effects of these groups.

Direct_Iodination Nitrobenzoic Acid Nitrobenzoic Acid Iodonitrobenzoic Acid Iodonitrobenzoic Acid Nitrobenzoic Acid->Iodonitrobenzoic Acid Iodinating Agent (e.g., I₂/Oxidant, NIS, ICl)

Caption: General workflow for the direct iodination of nitrobenzoic acids.

Comparative Data of Synthetic Strategies

Target CompoundSynthetic MethodStarting MaterialKey ReagentsYield (%)Reference
4-Iodo-3-nitrobenzoic acidSandmeyer Reaction4-Amino-3-nitrobenzoic acidNaNO₂, HCl, KI89.7[1]
2-Iodobenzoic acid (analogue)Sandmeyer Reaction2-Aminobenzoic acidNaNO₂, HCl, KI71[2]
General Deactivated ArenesDirect IodinationDeactivated AreneHIO₃, AcOH, Ac₂O, H₂SO₄39-83[3]
Activated AromaticsDirect IodinationActivated AreneI₂, HNO₃, AcOH90-98[4]

Conclusion for Researchers and Drug Development Professionals

The choice between the Sandmeyer reaction and direct iodination for the synthesis of substituted iodonitrobenzoic acids depends heavily on the desired isomer and the availability of starting materials.

  • For achieving high yields of a specific, non-commercially available isomer , the Sandmeyer reaction is the superior choice, provided the corresponding aminonitrobenzoic acid precursor is accessible. Its high regioselectivity ensures the formation of a single, desired product.

  • For a more direct and potentially quicker synthesis , particularly when the starting nitrobenzoic acid is readily available and the desired isomer is the thermodynamically favored product of direct substitution, direct iodination is a viable option. However, researchers must be prepared to optimize reaction conditions to manage regioselectivity and potentially lower yields, and subsequent purification to separate any isomeric byproducts may be necessary.

Recent advancements, such as one-pot reduction and Sandmeyer sequences from nitroaromatics, offer promising alternatives that combine the advantages of both strategies, potentially leading to more efficient and streamlined syntheses in the future.[1][6] Careful consideration of the factors outlined in this guide will enable researchers to make informed decisions and develop robust synthetic routes for these valuable chemical intermediates.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Iodo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Iodo-2-nitrobenzoic acid is crucial for maintaining laboratory safety and ensuring environmental protection. This guide offers a direct, step-by-step protocol for researchers, scientists, and professionals in drug development to manage this chemical waste stream responsibly. Incorrect disposal can result in hazardous reactions and non-compliance with regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a laboratory coat. In situations where dust generation is possible, respiratory protection is mandatory.[1]

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

  • Avoiding Incompatibilities: It is critical to keep this compound waste segregated from strong oxidizing agents and strong bases to prevent potentially hazardous chemical reactions.[2][3]

Step-by-Step Disposal Guide

The recommended method for the disposal of this compound is to manage it as hazardous chemical waste, ensuring collection by a licensed environmental services company. This chemical should never be discharged into drains or sewers.[1]

  • Waste Identification and Segregation: Clearly label the waste as "this compound." It must be kept separate from other chemical waste to prevent mixing with incompatible substances.[1][4]

  • Containerization: Use a dedicated, suitable, and securely sealed container for the waste. The original container is often the best choice if it remains in good condition.[1][3] The container must be chemically compatible and free from any leaks or damage.

  • Labeling: Affix a hazardous waste label to the container with the full chemical name, associated hazards (irritant), and the date of accumulation.

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area. Storage should be away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Adhere to all local, regional, and national regulations for hazardous waste disposal.[3][4][5]

Hazardous Waste Characterization

Characteristic General Parameter Relevance to this compound
Toxicity Contains constituents that are harmful if ingested or absorbed.The toxicological properties have not been fully investigated, but it is classified as an irritant.[4]
Corrosivity pH ≤ 2 or ≥ 12.5.As a carboxylic acid, it is corrosive.
Reactivity Reacts violently with water, forms explosive mixtures, or releases toxic gases.Incompatible with strong bases and strong oxidizing agents.[2][3]

Experimental Protocol: General Neutralization of Acidic Waste

Disclaimer: The following is a general protocol for neutralizing acidic waste. A specific protocol for this compound is not available. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety guidelines.

  • Preparation: Work in a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, gloves, and a lab coat.

  • Cooling: Place a beaker containing a dilute solution of the acidic waste in an ice bath to manage heat generation during neutralization.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution while stirring continuously.

  • Monitoring pH: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, pending local regulations.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containerization & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Identify Identify Waste: 'this compound' Ventilation->Identify Segregate Segregate from Incompatibles (Strong Bases, Oxidizers) Identify->Segregate Containerize Place in a Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Arrange Arrange Pickup by Licensed Waste Disposal Company Store->Arrange

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Iodo-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Iodo-2-nitrobenzoic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary hazards associated with this chemical are:

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2]

It is crucial to avoid the formation of dust and aerosols when handling this compound.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye & Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5][6]
Hand Protection Chemical-resistant GlovesHandle with impervious gloves that have been inspected prior to use.[4][7]
Body Protection Protective ClothingWear a lab coat, and consider a safety apron. Fire/flame resistant and impervious clothing is recommended.[4][5][6][7]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly when dusts are generated or if engineering controls are not sufficient.[1][5][7][8]
Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to control exposure.[1][4][5][7][8]

  • Safety Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety throughout the process.

Step 1: Preparation

  • Confirm that the chemical fume hood is functioning correctly.

  • Gather and inspect all necessary PPE.

  • Prepare all required equipment and materials for the experiment.

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest emergency eyewash station and safety shower.

Step 2: Handling the Chemical

  • Don all required PPE before opening the chemical container.

  • Perform all manipulations, including weighing and transferring, inside the chemical fume hood to minimize dust generation and inhalation.[5]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Keep the container tightly closed when not in use.[4][6][7][8][9]

Step 3: Post-Handling

  • Decontaminate all equipment and the work surface within the fume hood.

  • Properly seal and label all waste containers.

  • Remove PPE in the correct order to avoid contaminating yourself.

  • Wash hands and face thoroughly with soap and water after handling the substance.[1][4][5][7] Immediately change any contaminated clothing.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentProcedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][4][6][7][8]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][4][7][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[1][4][5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[1][4][5][6][7]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.[4] Use proper PPE. Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[5][6][8] Do not let the product enter drains.[1][4]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Chemical Waste: Collect this compound waste and any solutions containing it in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must also be disposed of in a designated hazardous waste container.

  • Disposal Protocol: Dispose of all waste through an approved waste disposal plant, following all local, regional, and national hazardous waste regulations.[1][8]

Visual Workflows

The following diagrams illustrate the key safety relationships and procedures for handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep1 Verify Fume Hood prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Transfer/Weigh in Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4 disp1 Dispose as Hazardous Waste clean4->disp1

Caption: Workflow for Safely Handling this compound.

G A Hazard Mitigation B Engineering Controls (e.g., Fume Hood) A->B Most Effective C Administrative Controls (e.g., SOPs) B->C D Personal Protective Equipment (PPE) C->D Least Effective

Caption: Hierarchy of Safety Controls for Chemical Handling.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.